4,7-Difluoroindan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4,7-difluoro-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWBFTTYYGUTNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C21)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343166 | |
| Record name | 4,7-DIFLUOROINDAN-1-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130408-16-1 | |
| Record name | 4,7-Difluoro-2,3-dihydro-1H-inden-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130408-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7-DIFLUOROINDAN-1-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7-difluoro-2,3-dihydro-1H-inden-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4,7-Difluoroindan-1-one: A Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 4,7-Difluoroindan-1-one. The strategic incorporation of fluorine atoms into the indanone scaffold makes this compound a molecule of significant interest in medicinal chemistry and materials science. This document details its known physicochemical properties, provides hypothetical experimental protocols for its synthesis and analysis, and explores its potential as a building block in drug discovery.
Core Chemical Properties and Structure
This compound is a fluorinated derivative of indanone, a bicyclic aromatic ketone. The presence of two fluorine atoms on the benzene ring significantly influences its electronic properties and potential biological activity.
Physicochemical and Structural Data
The following table summarizes the key chemical and physical properties of this compound. It is important to note that while some data is experimentally derived, other values are predicted based on computational models.
| Property | Value | Source |
| IUPAC Name | 4,7-difluoro-2,3-dihydro-1H-inden-1-one | [PubChem][1] |
| CAS Number | 130408-16-1 | [PubChem][1] |
| Molecular Formula | C₉H₆F₂O | [PubChem][1] |
| Molecular Weight | 168.14 g/mol | [PubChem][1] |
| Appearance | White to off-white solid | [ChemicalBook][1] |
| Melting Point | 115.0 - 119.0 °C | [TCI Chemicals][2] |
| Boiling Point | 254.7 ± 40.0 °C (Predicted) | [ChemicalBook][1] |
| Density | 1.362 ± 0.06 g/cm³ (Predicted) | [ChemicalBook][1] |
| SMILES | C1CC(=O)C2=C(C=CC(=C21)F)F | [PubChem][1] |
| InChI | InChI=1S/C9H6F2O/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3H,1,4H2 | [PubChem][1] |
| InChIKey | KMWBFTTYYGUTNW-UHFFFAOYSA-N | [PubChem][1] |
Experimental Protocols
Proposed Synthesis of this compound
The synthesis of this compound can be conceptually approached via a two-step process involving the formation of a suitable propionyl chloride followed by an intramolecular Friedel-Crafts acylation.
Step 1: Synthesis of 3-(2,5-Difluorophenyl)propionyl chloride
-
Materials: 3-(2,5-Difluorophenyl)propionic acid, thionyl chloride (SOCl₂), and a suitable solvent such as toluene.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(2,5-Difluorophenyl)propionic acid (1 equivalent).
-
Add an excess of thionyl chloride (approximately 2-3 equivalents).
-
Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 3-(2,5-Difluorophenyl)propionyl chloride can be used in the next step without further purification.
-
Step 2: Intramolecular Friedel-Crafts Acylation
-
Materials: 3-(2,5-Difluorophenyl)propionyl chloride, aluminum chloride (AlCl₃), and a dry, inert solvent such as dichloromethane (DCM).
-
Procedure:
-
In a separate flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of anhydrous aluminum chloride (1.1 equivalents) in dry dichloromethane.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of 3-(2,5-Difluorophenyl)propionyl chloride in dry dichloromethane to the AlCl₃ suspension with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it onto crushed ice and adding concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Spectroscopic Analysis Protocol
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a solution of this compound (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the solid sample using an ATR-FTIR spectrometer.
-
-
Mass Spectrometry (MS):
-
Analyze the sample using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS, to determine the molecular weight and fragmentation pattern.
-
Spectroscopic Data and Interpretation (Predicted)
As experimental spectra are not publicly available, this section provides a predicted analysis based on the known structure of this compound.
-
¹H NMR: The spectrum is expected to show two signals in the aromatic region, likely appearing as complex multiplets due to H-F coupling. The aliphatic region should display two triplets corresponding to the two methylene groups of the five-membered ring.
-
¹³C NMR: The spectrum should exhibit nine distinct carbon signals. The carbonyl carbon will appear significantly downfield (around 190-200 ppm). The carbons attached to fluorine will show characteristic splitting (C-F coupling).
-
¹⁹F NMR: Two signals are expected for the two non-equivalent fluorine atoms on the aromatic ring.
-
Infrared (IR) Spectroscopy: A strong absorption band is predicted in the range of 1700-1720 cm⁻¹ corresponding to the C=O stretching of the ketone. Strong bands in the 1100-1300 cm⁻¹ region are expected for the C-F stretching vibrations.
-
Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z = 168. Common fragmentation patterns would likely involve the loss of CO (m/z = 140) and subsequent rearrangements.
Applications in Drug Development and Research
The indanone scaffold is a privileged structure in medicinal chemistry, found in various pharmacologically active compounds.[3] The introduction of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
Role as a Scaffold for Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies.[4] The indanone core can serve as a versatile scaffold for the design of such inhibitors. The ketone group can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site. The aromatic ring and the five-membered ring provide a rigid framework for orienting substituents to target specific pockets within the ATP-binding site. The fluorine atoms in this compound can modulate the electronic properties of the aromatic ring and form favorable interactions with the protein target.
Visualizations
Synthetic Pathway for this compound
Caption: A proposed two-step synthesis of this compound.
Workflow for Kinase Inhibitor Development
References
- 1. This compound CAS#: 130408-16-1 [m.chemicalbook.com]
- 2. 4,7-Difluoro-2,3-dihydro-1H-inden-1-one | 130408-16-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Characterization of 4,7-Difluoroindan-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4,7-Difluoroindan-1-one, a valuable building block in medicinal chemistry and materials science. This document details a plausible synthetic route, experimental protocols, and in-depth characterization methods, including spectroscopic analysis. All quantitative data is summarized for clarity, and key processes are visualized using workflow diagrams.
Introduction
This compound is a fluorinated derivative of indanone. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, fluorinated scaffolds like this compound are of great interest in drug discovery and the development of advanced materials. This guide outlines a common and effective method for its preparation and the analytical techniques used for its structural confirmation and purity assessment.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process. The first step involves the preparation of the precursor, 3-(2,5-difluorophenyl)propanoic acid. This is followed by an intramolecular Friedel-Crafts acylation to yield the target indanone.
Synthesis of 3-(2,5-difluorophenyl)propanoic acid
A common method for the synthesis of 3-arylpropanoic acids is the hydrogenation of the corresponding cinnamic acid derivative.
Experimental Protocol: Synthesis of 3-(2,5-difluorophenyl)propanoic acid
-
Materials: 3-(2,5-difluorophenyl)propenoic acid, Palladium on carbon (10%), Tetrahydrofuran (THF), Ethyl acetate.
-
Procedure:
-
A solution of 3-(2,5-difluorophenyl)propenoic acid (1.0 eq) in tetrahydrofuran is prepared.
-
A slurry of 10% palladium on carbon (catalytic amount) in ethyl acetate is added to the solution.
-
The mixture is shaken under a hydrogen atmosphere (typically 50 psi) for 4 hours.
-
Upon completion, the reaction mixture is filtered to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield 3-(2,5-difluorophenyl)propanoic acid.
-
Intramolecular Friedel-Crafts Acylation
The key step in the formation of the indanone ring is the intramolecular Friedel-Crafts acylation of 3-(2,5-difluorophenyl)propanoic acid. This reaction is typically promoted by a strong acid, such as polyphosphoric acid (PPA) or methanesulfonic acid (MSA), which facilitates the cyclization and dehydration.[1]
Experimental Protocol: Synthesis of this compound
-
Materials: 3-(2,5-difluorophenyl)propanoic acid, Polyphosphoric acid (PPA).
-
Procedure:
-
3-(2,5-difluorophenyl)propanoic acid (1.0 eq) is added to polyphosphoric acid.
-
The mixture is heated, typically to around 80-100 °C, and stirred for several hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is then cooled to room temperature and carefully poured onto crushed ice.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization or column chromatography to afford pure this compound.
-
Characterization of this compound
The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques.
Physical Properties
| Property | Value (Predicted) |
| Molecular Formula | C₉H₆F₂O |
| Molecular Weight | 168.14 g/mol [2] |
| Appearance | White to off-white solid |
| Boiling Point | 254.7 ± 40.0 °C[3] |
| Density | 1.362 ± 0.06 g/cm³[3] |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The expected chemical shifts for ¹H, ¹³C, and ¹⁹F NMR are detailed below.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aliphatic protons of the five-membered ring and the aromatic protons. The two methylene groups will appear as triplets, and the two aromatic protons will likely appear as multiplets due to coupling with each other and with the fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (some of which will show C-F coupling), and the two aliphatic carbons.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms, likely with coupling to each other and to the neighboring aromatic protons.
Table of Expected NMR Data (in CDCl₃)
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| H-2 | ~ 2.7 | t | -CH₂- |
| H-3 | ~ 3.1 | t | -CH₂- |
| H-5, H-6 | ~ 7.0 - 7.5 | m | Ar-H |
| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |
| C-1 | ~ 195 | C=O |
| C-2 | ~ 25 | -CH₂- |
| C-3 | ~ 35 | -CH₂- |
| Aromatic Carbons | ~ 110 - 160 | Ar-C |
| C-F | ~ 150 - 165 (d) | Ar-C-F |
| ¹⁹F NMR | Expected Chemical Shift (ppm) | Assignment |
| F-4 | ~ -110 to -130 | Ar-F |
| F-7 | ~ -110 to -130 | Ar-F |
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound will show characteristic absorption bands for the carbonyl group and the C-F bonds.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (ketone) | ~ 1700 - 1720 |
| C-F (aromatic) | ~ 1100 - 1300 |
| C-H (aromatic) | ~ 3000 - 3100 |
| C-H (aliphatic) | ~ 2850 - 3000 |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show the molecular ion peak corresponding to the exact mass of C₉H₆F₂O.
| Ion | Expected m/z |
| [M]⁺ | 168.0387 |
Visualized Workflows
The following diagrams illustrate the key processes in the synthesis of this compound.
Caption: Synthetic pathway for this compound.
Caption: Workflow for the characterization of this compound.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The described synthetic route via intramolecular Friedel-Crafts acylation is a reliable method for obtaining this valuable fluorinated building block. The comprehensive characterization data, including NMR, IR, and mass spectrometry, are essential for confirming the identity and purity of the final product, ensuring its suitability for further applications in research and development.
References
4,7-Difluoroindan-1-one CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,7-Difluoroindan-1-one, a fluorinated organic compound of interest in medicinal chemistry and materials science. This document details its chemical identity, physical and spectroscopic properties, a representative synthesis protocol, and a discussion of its potential applications in drug development.
Core Chemical Information
CAS Number: 130408-16-1
Molecular Formula: C₉H₆F₂O
Physicochemical and Spectroscopic Data
The following table summarizes the key physical and spectroscopic data for this compound. This information is crucial for its identification, characterization, and application in various research and development settings.
| Property | Value |
| Molecular Weight | 168.14 g/mol |
| Appearance | White to off-white solid |
| Boiling Point | 254.7 ± 40.0 °C (Predicted)[1] |
| Density | 1.362 ± 0.06 g/cm³ (Predicted)[1] |
| Storage Temperature | Room Temperature, Sealed in dry conditions[1] |
| ¹H NMR (Predicted) | No experimental data found |
| ¹³C NMR (Predicted) | No experimental data found |
| IR Spectrum (Vapor) | Data available through spectral databases. |
| Mass Spectrum (GC-MS) | Key fragments observed at m/z 168, 140, 139. |
Synthesis Protocol
A plausible synthetic approach for this compound would involve the intramolecular Friedel-Crafts acylation of a suitably substituted 3-(difluorophenyl)propanoic acid.
General Experimental Protocol for Friedel-Crafts Cyclization to Indanones:
This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.
Materials:
-
3-(2,5-Difluorophenyl)propanoic acid (starting material)
-
Polyphosphoric acid (PPA) or another suitable Lewis acid catalyst (e.g., AlCl₃, triflic acid)
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Chromatography equipment for purification (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: A clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with the starting material, 3-(2,5-Difluorophenyl)propanoic acid.
-
Addition of Catalyst: Under an inert atmosphere (e.g., nitrogen or argon), the cyclizing agent, such as polyphosphoric acid, is added to the reaction flask. The amount of catalyst will need to be determined empirically, but a common starting point is a 10-fold excess by weight.
-
Reaction: The reaction mixture is heated with stirring. The optimal temperature and reaction time will depend on the specific substrate and catalyst used. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, the mixture is cooled to room temperature and then carefully quenched by pouring it onto crushed ice.
-
Extraction: The aqueous mixture is extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate. The organic layers are combined.
-
Washing: The combined organic extracts are washed sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound is then purified, typically by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure product.
Characterization: The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Potential Applications in Drug Development
The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance various pharmacological properties.[3][4][5][6] Fluorine's high electronegativity and small size can influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets.[5]
While specific biological activities for this compound have not been extensively reported, the indanone scaffold itself is present in a wide range of biologically active compounds with applications as antiviral, anti-inflammatory, analgesic, antibacterial, and anticancer agents.[7] Therefore, this compound represents a valuable building block for the synthesis of novel drug candidates. The difluoro substitution pattern on the aromatic ring can be expected to modulate the electronic properties and metabolic stability of potential drug molecules derived from this core structure.
The workflow for leveraging a novel scaffold like this compound in a drug discovery program is outlined below.
Conclusion
This compound is a readily accessible synthetic building block with significant potential for the development of novel therapeutic agents. Its fluorinated indanone core offers a promising starting point for the design of molecules with modulated physicochemical and pharmacological properties. Further investigation into the synthesis of a diverse chemical library based on this scaffold, followed by biological screening, is warranted to explore its full potential in drug discovery.
References
- 1. This compound CAS#: 130408-16-1 [m.chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
Spectroscopic Profile of 4,7-Difluoroindan-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4,7-Difluoroindan-1-one (CAS No. 130408-16-1). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document includes available and predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols and a workflow for spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a compound and its fragments, enabling the determination of its molecular weight and elemental composition. The mass spectrum for this compound (C₉H₆F₂O) is available from the National Institute of Standards and Technology (NIST) database.
Table 1: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 168 | Molecular Ion [M]⁺ |
| 140 | [M - CO]⁺ |
| 139 | [M - CHO]⁺ |
Data is based on the NIST Mass Spectrometry Data Center.
Experimental Protocol for Mass Spectrometry
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: A small volume (typically 1 µL) of the solution is injected into the GC inlet, which is heated to ensure rapid vaporization of the sample.
-
Chromatographic Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium) through a capillary column (e.g., a 30 m x 0.25 mm column with a 0.25 µm film of a suitable stationary phase like 5% phenyl polysiloxane). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final high temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron ionization (EI) is a common method, where the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.
Table 2: Predicted Infrared Absorption Peaks for this compound
| Wavenumber (cm⁻¹) | Bond | Functional Group | Intensity |
| ~3100-3000 | C-H | Aromatic | Medium |
| ~2960-2850 | C-H | Aliphatic (CH₂) | Medium |
| ~1720-1700 | C=O | Ketone, α,β-unsaturated | Strong |
| ~1620-1580 | C=C | Aromatic | Medium-Weak |
| ~1280-1180 | C-F | Aryl Fluoride | Strong |
| ~1250 | C-C | Medium |
Experimental Protocol for Infrared Spectroscopy
Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.
Methodology:
-
Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: The IR beam is directed into the ATR crystal, where it undergoes total internal reflection. The beam penetrates a short distance into the sample at each reflection point, and specific wavelengths are absorbed. The reflected beam, now containing information about the sample's absorption, is directed to the detector.
-
Spectrum Generation: An interferogram is generated and then mathematically converted to a spectrum by a Fourier transform, plotting absorbance or transmittance against wavenumber (cm⁻¹). A background spectrum of the empty ATR crystal is typically recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei such as ¹H, ¹³C, and ¹⁹F.
Predicted ¹H NMR Data
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.0-7.2 | dd | 1H | H-5 |
| ~6.8-7.0 | dd | 1H | H-6 |
| ~3.1 | t | 2H | H-3 (CH₂) |
| ~2.7 | t | 2H | H-2 (CH₂) |
Predicted data based on standard chemical shift correlation tables. Actual values may vary depending on the solvent and experimental conditions.
Predicted ¹³C NMR Data
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~195 | C=O (C-1) |
| ~160 (d) | C-F (C-4) |
| ~158 (d) | C-F (C-7) |
| ~140 (d) | C-3a |
| ~125 (d) | C-7a |
| ~118 (d) | C-6 |
| ~115 (d) | C-5 |
| ~36 | CH₂ (C-2) |
| ~25 | CH₂ (C-3) |
(d) indicates a doublet due to C-F coupling. Predicted data based on standard chemical shift correlation tables.
Predicted ¹⁹F NMR Data
Table 5: Predicted ¹⁹F NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -110 to -120 | m | F-4 |
| ~ -115 to -125 | m | F-7 |
Predicted data relative to CFCl₃. Chemical shifts for fluorine atoms on an aromatic ring can vary significantly based on the electronic environment.
Experimental Protocol for NMR Spectroscopy
Instrumentation: Nuclear Magnetic Resonance Spectrometer (e.g., 400 MHz or 500 MHz).
Methodology:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for ¹H and ¹³C NMR. For ¹⁹F NMR, an external or internal standard like CFCl₃ can be used.
-
Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H, ¹³C, or ¹⁹F).
-
Data Acquisition:
-
¹H NMR: A standard one-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
¹³C NMR: A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: A one-pulse experiment, often with proton decoupling, is performed. The large chemical shift range of ¹⁹F requires a wider spectral width.
-
-
Data Processing: The acquired free induction decay (FID) signal is processed using a Fourier transform to generate the NMR spectrum. This includes phasing, baseline correction, and referencing the chemical shifts.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
An In-depth Technical Guide to the Solubility and Stability of 4,7-Difluoroindan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4,7-Difluoroindan-1-one, focusing on its solubility and stability. Due to the limited availability of specific experimental data in public literature, this document outlines the critical parameters to be determined and provides detailed, generalized experimental protocols for in-house characterization. This guide is intended to serve as a foundational resource for researchers and drug development professionals working with this compound.
Core Physicochemical Properties
This compound is a fluorinated derivative of indanone. The introduction of fluorine atoms can significantly influence a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of its solubility and stability is paramount for its application in drug discovery and development.
Predicted Properties
While experimental data is scarce, some properties have been predicted based on its structure. These include a boiling point of 254.7±40.0 °C and a density of 1.362±0.06 g/cm³.[1] The molecular formula is C₉H₆F₂O, and the molecular weight is 168.14 g/mol .[1][2]
Table 1: Physicochemical and Solubility Data for this compound
The following table summarizes the key solubility and physicochemical parameters that are critical for the characterization of this compound. The values presented here are placeholders and are intended to be replaced with experimentally determined data.
| Parameter | Method | Anticipated Value |
| Molecular Weight | Calculation | 168.14 g/mol |
| Melting Point | Differential Scanning Calorimetry (DSC) | To be determined (°C) |
| pKa | Potentiometric Titration / UV-Vis Spectroscopy | To be determined |
| LogP | Shake-Flask Method (Octanol/Water) | To be determined |
| Aqueous Solubility | HPLC-UV | To be determined (µg/mL) at pH 7.4 |
| Solubility in DMSO | HPLC-UV | To be determined (mg/mL) |
| Solubility in Ethanol | HPLC-UV | To be determined (mg/mL) |
| Solubility in Methanol | HPLC-UV | To be determined (mg/mL) |
| Solubility in Acetonitrile | HPLC-UV | To be determined (mg/mL) |
Experimental Protocols
The following are detailed methodologies for the experimental determination of the solubility and stability of this compound.
Protocol 1: Determination of Aqueous and Organic Solvent Solubility using HPLC-UV
Objective: To quantify the solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Ethanol, absolute
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Deionized water
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
HPLC system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent where it is freely soluble (e.g., DMSO).
-
Standard Curve Generation: Create a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 100 µg/mL. Inject these standards into the HPLC-UV system to generate a standard curve of peak area versus concentration.
-
Sample Preparation (Equilibrium Solubility):
-
Add an excess amount of solid this compound to a known volume of each solvent (e.g., PBS, DMSO, Ethanol, Methanol, Acetonitrile) in separate vials.
-
Tightly cap the vials and place them in a thermostatic shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
Analysis:
-
Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the standard curve.
-
Inject the diluted samples into the HPLC-UV system.
-
Determine the concentration of this compound in the supernatant by comparing the peak area to the standard curve.
-
Calculate the solubility in each solvent, taking into account the dilution factor.
-
Protocol 2: Assessment of Chemical Stability under Various Conditions
Objective: To evaluate the stability of this compound under conditions relevant to storage, formulation, and biological assays.
Materials:
-
This compound stock solution (in a suitable solvent like acetonitrile or DMSO)
-
Aqueous buffers of varying pH (e.g., pH 3, 5, 7.4, 9)
-
Hydrogen peroxide solution (3%)
-
Temperature-controlled incubators or water baths
-
Photostability chamber with controlled light exposure (ICH Q1B guidelines)
-
HPLC-UV system
-
LC-MS system for degradation product identification
Procedure:
-
Sample Preparation:
-
Dilute the this compound stock solution into each of the test conditions (different pH buffers, oxidative solution) to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
For thermal stability, aliquot the solution in pH 7.4 buffer into vials for incubation at different temperatures (e.g., 4 °C, 25 °C, 40 °C, 60 °C).
-
For photostability, place the solution in pH 7.4 buffer in a photostability chamber.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly for longer-term studies), withdraw an aliquot from each sample.
-
-
HPLC Analysis:
-
Immediately analyze the aliquots by HPLC-UV to determine the remaining concentration of the parent compound.
-
Monitor for the appearance of new peaks, which would indicate degradation products.
-
-
Data Analysis:
-
Plot the percentage of the remaining this compound against time for each condition.
-
Calculate the degradation rate constant and the half-life (t½) for each condition.
-
-
Degradant Identification (Optional):
-
For samples showing significant degradation, analyze them using LC-MS to identify the mass of the degradation products, which can help in elucidating the degradation pathway.
-
Visualizations
The following diagrams illustrate the generalized workflow for characterizing the physicochemical properties of a compound like this compound and the interplay of factors affecting its stability.
Caption: Experimental workflow for solubility and stability profiling.
Caption: Factors influencing the stability of this compound.
References
The Strategic Role of Fluorine Substitution in Modulating Indanone Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into the indanone scaffold has emerged as a powerful strategy in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the multifaceted effects of fluorine substitution on the physicochemical and biological properties of indanones. By leveraging fluorine's unique electronic characteristics, researchers can fine-tune molecular properties to enhance therapeutic efficacy, improve pharmacokinetic profiles, and create novel materials with tailored functionalities.
Physicochemical Properties: The Fluorine Advantage
The substitution of hydrogen with fluorine, the most electronegative element, imparts profound changes to the electronic landscape of the indanone core. These alterations directly influence key physicochemical parameters that are critical for drug design and material science.
Enhanced Metabolic Stability
A primary driver for the use of fluorine in drug discovery is its ability to block metabolic "soft spots" susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes.[1][2] The exceptional strength of the carbon-fluorine bond makes it significantly more resistant to enzymatic cleavage compared to a carbon-hydrogen bond, thereby increasing the metabolic stability and in vivo half-life of the molecule.[1][3][4] Strategic placement of fluorine atoms can shield vulnerable positions from enzymatic attack, a crucial tactic for improving the pharmacokinetic profile of drug candidates.[2][5][6]
Table 1: Impact of Fluorination on Metabolic Stability of Indole Analogs (Note: Data for indanone derivatives is limited in the public domain; this table presents data for the closely related indole scaffold to illustrate the principle.)
| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, mL/min/mg) | Data Source |
| UT-155 | Non-fluorinated indole | 12.35 | - | [1] |
| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | [1] |
| 32c | CF3-substituted indazole analog of UT-155 | 53.71 | 1.29 | [1] |
| 5-Fluoroindole | Fluorinated indole | 144.2 | 9.0 | [1] |
Data for UT-155 and its analogs were generated in mouse liver microsomes, while data for 5-Fluoroindole was from rat liver microsomes. Direct comparison of absolute values should be made with caution.[1]
Modulation of Lipophilicity
Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[7] Fluorine's effect on lipophilicity is complex and highly dependent on the molecular context.[8] While a single fluorine atom can either increase or decrease lipophilicity, perfluoroalkyl groups generally enhance it.[8][9] This tunability allows for the optimization of a compound's ability to cross biological membranes and reach its target.[7][10]
Table 2: Physicochemical Data of Selected Fluorinated Indanones
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | Reference |
| 2-fluoro-1,3-indanedione | C₉H₅FO₂ | 60 | 97–99 | [11] |
| [Δ1,2'-Biindan]-2-fluoro-1',3,3'-trione | C₁₈H₉FO₃ | 85 | 165–168 (dec) | [11] |
| 2-fluoro-2-(2'-fluoro-3'-oxoindenyl)-1,3-indanedione | C₁₈H₈F₂O₃ | 92 | 126–129 | [11] |
| 1-trifluoroacetyl-2-indanone | C₁₁H₇F₃O₂ | 52 | - (brown oil) | [11] |
Synthesis of Fluorinated Indanones
The preparation of fluorinated indanones can be achieved through various synthetic strategies. A common approach involves the direct fluorination of an indanone precursor using an electrophilic fluorinating agent.
Experimental Protocol: Electrophilic Fluorination of 1,3-Indanedione
This protocol describes the synthesis of 2-fluoro-1,3-indanedione using Selectfluor® as the fluorinating agent.[11]
Materials:
-
1,3-indanedione
-
Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄)
-
Distilled water
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 1,3-indanedione in 40 mL of acetonitrile.
-
In a separate flask, dissolve 1-3 equivalents of Selectfluor® in 30 mL of acetonitrile.
-
Slowly add the Selectfluor® solution to the stirring solution of 1,3-indanedione.
-
Allow the reaction mixture to stir at room temperature. The reaction time can range from 10 to 30 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Take up the solid residue in distilled water and extract with dichloromethane.
-
Dry the organic layer over sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude fluorinated ketone by radial chromatography to obtain 2-fluoro-1,3-indanedione.
Caption: Experimental workflow for the synthesis and characterization of a fluorinated indanone.
Biological Activity and Mechanism of Action
The introduction of fluorine can significantly enhance the biological activity of indanone derivatives.[12] Fluorinated indanones have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[13][14][15][16]
Anticancer Activity: Microtubule Destabilization
A notable example is a fluorinated benzylidene indanone that exhibits potent antiproliferative activity by acting as a microtubule destabilizer.[17] This compound binds to the colchicine binding site on tubulin, inhibiting tubulin polymerization and leading to the disruption of the microtubule network. This disruption triggers a cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in cancer cells.[17] The compound has also demonstrated antiangiogenic activity and has shown efficacy in reducing tumor volume in preclinical models.[17]
Caption: Mechanism of action for a fluorinated benzylidene indanone as a microtubule destabilizer.
Spectroscopic Characterization
The structural elucidation of fluorinated indanones relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
NMR Spectroscopy
¹H, ¹³C, and ¹⁹F NMR spectroscopy are indispensable tools for confirming the identity and purity of these compounds.[11][18] In ¹H and ¹³C NMR, the presence of fluorine introduces characteristic splitting patterns due to H-F and C-F coupling. The magnitude of the coupling constants (J-values) provides valuable structural information. ¹⁹F NMR is particularly powerful as it offers a wide chemical shift range and high sensitivity, allowing for the direct observation of the fluorine environment.[19][20][21]
Table 3: Selected NMR Data for 2-fluoro-1,3-indanedione (C₉H₅FO₂)[11]
| Nucleus | Chemical Shift (δ) | Coupling Constant (J) |
| ¹H | 5.4 ppm (doublet) | ¹J(H-F) = 51.0 Hz |
| ¹³C | 90.1 ppm (doublet) | ¹J(C-F) = 211.2 Hz |
| ¹³C | 193.5 ppm (doublet) | ²J(C-F) = 24.0 Hz |
| ¹⁹F | -207.3 ppm (doublet) | ¹J(F-H) = 51.1 Hz |
Conclusion
Fluorine substitution is a highly effective strategy for modulating the properties of indanones, offering significant advantages in drug discovery and materials science. The ability to enhance metabolic stability, fine-tune lipophilicity, and increase biological potency underscores the importance of fluorinated indanones as a promising class of compounds. Continued exploration of novel fluorination methodologies and a deeper understanding of structure-activity relationships will undoubtedly unlock the full potential of these versatile molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. nbinno.com [nbinno.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
- 9. Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 17. Fluorinated benzylidene indanone exhibits antiproliferative activity through modulation of microtubule dynamics and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Spectroscopic study of 1,2-indandione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. 325. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - Magritek [magritek.com]
- 21. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
4,7-Difluoroindan-1-one: A Core Fluorinated Building Block for Advanced Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4,7-Difluoroindan-1-one is a valuable fluorinated building block increasingly utilized in the fields of medicinal chemistry and materials science. The strategic incorporation of two fluorine atoms onto the indanone scaffold significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive starting material for the synthesis of novel therapeutic agents and functional materials. The indanone core itself is a privileged structure, found in numerous biologically active compounds. The addition of fluorine atoms can enhance binding affinity to target proteins, improve cell membrane permeability, and block metabolic pathways, thereby increasing the bioavailability and efficacy of drug candidates. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering detailed experimental protocols and data for researchers in drug discovery and chemical development.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature. Its key chemical and physical properties are summarized in the table below.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₉H₆F₂O | [1] |
| Molecular Weight | 168.14 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 254.7 ± 40.0 °C (Predicted) | [1] |
| Density | 1.362 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage Temperature | Room Temperature, Sealed in dry conditions | [1] |
| CAS Number | 130408-16-1 | [1] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through an intramolecular Friedel-Crafts acylation of a 3-(2,5-difluorophenyl)propanoic acid derivative. This reaction typically proceeds in two steps: the formation of an acyl chloride followed by a Lewis acid-catalyzed cyclization.
Experimental Protocol: Synthesis via Intramolecular Friedel-Crafts Acylation
This protocol describes a representative procedure for the synthesis of this compound.
Step 1: Synthesis of 3-(2,5-Difluorophenyl)propionyl Chloride
-
Materials:
-
3-(2,5-Difluorophenyl)propanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and heating mantle
-
Round bottom flask with reflux condenser and gas trap
-
-
Procedure:
-
In a flame-dried round bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(2,5-difluorophenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane.
-
Slowly add thionyl chloride (1.2 eq) to the solution at room temperature with stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 40 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂), which should be passed through a suitable trap.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator to obtain the crude 3-(2,5-difluorophenyl)propionyl chloride, which can be used in the next step without further purification.
-
Step 2: Intramolecular Friedel-Crafts Cyclization to this compound
-
Materials:
-
3-(2,5-Difluorophenyl)propionyl chloride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Ice bath
-
Magnetic stirrer
-
Round bottom flask under an inert atmosphere
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
-
-
Procedure:
-
In a flame-dried round bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve the crude 3-(2,5-difluorophenyl)propionyl chloride from Step 1 in anhydrous dichloromethane and add it dropwise to the AlCl₃ suspension with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure this compound.
-
Caption: Synthetic pathway for this compound.
Spectroscopic Data and Analysis
The structural confirmation of this compound is achieved through various spectroscopic techniques.
Mass Spectrometry (GC-MS)
The gas chromatography-mass spectrometry (GC-MS) data shows a molecular ion peak (M⁺) at m/z = 168, which corresponds to the molecular weight of this compound (C₉H₆F₂O).[2] The fragmentation pattern is consistent with the indanone structure.
| m/z Value | Interpretation |
| 168 | Molecular ion [M]⁺ |
| 140 | Loss of CO, [M-CO]⁺ |
| 139 | Loss of CHO, [M-CHO]⁺ |
Infrared (IR) Spectroscopy
The vapor phase infrared spectrum provides key information about the functional groups present in the molecule.[2]
| Wavenumber (cm⁻¹) | Interpretation |
| ~3000 | Aromatic C-H stretch |
| ~2900 | Aliphatic C-H stretch |
| ~1720 | Strong C=O stretch (ketone) |
| ~1600, ~1480 | C=C stretching in the aromatic ring |
| ~1250 | C-F stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.20 - 7.10 | m | 1H | Aromatic H (H-5 or H-6) |
| 7.05 - 6.95 | m | 1H | Aromatic H (H-5 or H-6) |
| 3.10 - 3.00 | t | 2H | -CH₂-CO |
| 2.80 - 2.70 | t | 2H | Ar-CH₂- |
Predicted ¹³C NMR (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| 195.5 | C=O (C-1) |
| 160.0 (d) | C-F (C-4 or C-7) |
| 158.0 (d) | C-F (C-4 or C-7) |
| 135.0 (d) | Quaternary C |
| 130.0 (d) | Quaternary C |
| 118.0 (d) | Aromatic CH |
| 115.0 (d) | Aromatic CH |
| 36.0 | -CH₂-CO (C-2) |
| 25.0 | Ar-CH₂- (C-3) |
(d) indicates a doublet due to C-F coupling.
Applications in Research and Development
This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. Patent literature reveals its use in the preparation of novel fungicides and potential therapeutic agents. The difluoro-substituted indanone core can be further functionalized to introduce desired pharmacophores and modulate the overall properties of the final compound.
Caption: General workflow for utilizing this compound.
Use in Agrochemicals
Patents have disclosed the use of this compound as a precursor for the synthesis of novel fungicides. For instance, it can be elaborated into complex heterocyclic systems that exhibit potent antifungal activity. The fluorine atoms are crucial for enhancing the metabolic stability of the final product in the environment and for improving its efficacy against target pathogens.
Potential in Medicinal Chemistry
While specific examples are still emerging in peer-reviewed literature, the fluorinated indanone scaffold is of significant interest in drug discovery. The structural motif can be modified to target a variety of biological receptors and enzymes. For example, derivatives of similar halo-indanones have been investigated as inhibitors of enzymes involved in inflammatory and neurodegenerative diseases. The unique properties conferred by the fluorine atoms make this compound a promising starting point for the development of next-generation therapeutics.
Safety Information
This compound is harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a versatile and valuable fluorinated building block with significant potential in both agrochemical and pharmaceutical research. Its synthesis via intramolecular Friedel-Crafts acylation is a well-established and scalable method. The presence of two fluorine atoms imparts unique physicochemical properties that can be leveraged to design novel molecules with enhanced biological activity and improved pharmacokinetic profiles. This technical guide provides a solid foundation of data and protocols to facilitate the use of this compound in innovative research and development projects.
References
An In-depth Technical Guide to 4,7-Difluoroindan-1-one: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,7-Difluoroindan-1-one is a fluorinated building block of significant interest in medicinal chemistry. Its rigid, bicyclic core and the presence of two fluorine atoms make it a valuable scaffold for the synthesis of novel therapeutic agents. The fluorine substituents can modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, making this indanone derivative an attractive starting material for drug discovery programs. This technical guide provides a comprehensive overview of the discovery, synthesis, and known applications of this compound, with a focus on detailed experimental protocols and data presentation for the scientific community.
Introduction
The indanone scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds. The introduction of fluorine atoms into organic molecules is a well-established strategy to enhance their pharmacological profiles. Fluorine's high electronegativity and small size can lead to improved metabolic stability by blocking sites of oxidation, increased binding affinity through favorable electrostatic interactions, and enhanced membrane permeability. This compound combines the structural features of an indanone with the benefits of difluorination, making it a key intermediate in the synthesis of complex molecular architectures for drug development. While the specific historical details of its initial discovery are not extensively documented in readily available literature, its emergence is intrinsically linked to the broader exploration of fluorinated organic compounds for pharmaceutical applications.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its identification, characterization, and use in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 130408-16-1 | [1][2] |
| Molecular Formula | C₉H₆F₂O | [3] |
| Molecular Weight | 168.14 g/mol | [3] |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 254.7 ± 40.0 °C (Predicted) | [1] |
| Density | 1.362 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage Temperature | Room Temperature, Sealed in dry | [1] |
Spectroscopic Data:
While a publicly available, detailed spectroscopic analysis is limited, typical spectral characteristics can be inferred from the structure and data for similar compounds.
-
¹H NMR: Expected to show signals for the aromatic and aliphatic protons, with coupling patterns influenced by the fluorine atoms.
-
¹³C NMR: Will display distinct signals for the carbonyl carbon, aromatic carbons (with C-F couplings), and the two aliphatic carbons.
-
¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms.
-
Mass Spectrometry: The molecular ion peak would be observed at m/z = 168.0387.[3]
-
IR Spectroscopy: A strong absorption band characteristic of the carbonyl group (C=O) stretch is expected around 1700 cm⁻¹.
Synthesis of this compound
The primary and most logical synthetic route to this compound is through an intramolecular Friedel-Crafts acylation of a suitable precursor.[4][5][6] The starting material for this cyclization is typically 3-(2,5-difluorophenyl)propanoic acid or its corresponding acyl chloride.
Synthetic Pathway
The overall synthetic scheme involves two main steps:
-
Preparation of 3-(2,5-difluorophenyl)propanoic acid: This can be achieved through various standard organic chemistry methods, often starting from 1,4-difluorobenzene.
-
Intramolecular Friedel-Crafts Acylation: The carboxylic acid is converted to a more reactive species (commonly the acyl chloride) and then cyclized in the presence of a strong Lewis acid catalyst.
Caption: General synthetic pathway to this compound.
Detailed Experimental Protocol (Plausible)
Step 1: Synthesis of 3-(2,5-difluorophenyl)propionyl chloride
-
To a solution of 3-(2,5-difluorophenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 volumes), add oxalyl chloride (1.2 eq) dropwise at 0 °C under a nitrogen atmosphere.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or by quenching a small aliquot with methanol and analyzing the resulting methyl ester by gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 3-(2,5-difluorophenyl)propionyl chloride, which is often used in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Acylation
-
To a cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃, 1.1 - 1.5 eq) in anhydrous DCM (20 volumes) under a nitrogen atmosphere, add a solution of the crude 3-(2,5-difluorophenyl)propionyl chloride (1.0 eq) in anhydrous DCM (5 volumes) dropwise.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2-6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 volumes).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Caption: Experimental workflow for the synthesis of this compound.
History and Drug Development Applications
Information regarding the specific initial discovery and detailed historical development of this compound is scarce in peer-reviewed literature. It is most accurately categorized as a fine chemical and pharmaceutical intermediate.[] Its utility arises from its potential to be incorporated into larger, more complex molecules with therapeutic potential.
The indanone core is a well-established pharmacophore, and the addition of fluorine atoms enhances its desirability for several reasons:
-
Metabolic Stability: The strong carbon-fluorine bond can block metabolically labile positions, increasing the half-life of a drug.
-
Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
-
Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing the potency of a drug.
While specific drugs derived directly from this compound are not prominently documented, it serves as a valuable building block for the synthesis of a variety of compound libraries for screening against different biological targets. Its structural motifs are relevant to the development of agents targeting the central nervous system, as well as anti-inflammatory and anti-cancer agents, areas where indanone derivatives have shown promise.[9]
Caption: Logical relationships of this compound's properties and applications.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in drug discovery and development. Its synthesis via intramolecular Friedel-Crafts acylation is a robust and well-understood process. The strategic placement of two fluorine atoms on the indanone scaffold imparts desirable physicochemical properties that are advantageous for the design of novel therapeutic agents. While its own biological activity is not extensively studied, its role as a building block for more complex molecules is of considerable interest to medicinal chemists. Further exploration of derivatives of this compound is warranted to fully exploit its potential in the development of new medicines.
References
- 1. This compound CAS#: 130408-16-1 [m.chemicalbook.com]
- 2. This compound | 130408-16-1 [chemicalbook.com]
- 3. 4,7-difluoro-2,3-dihydro-1H-inden-1-one | C9H6F2O | CID 587852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 9. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
A Theoretical Exploration of 4,7-Difluoroindan-1-one Conformation: A Methodological Whitepaper
Disclaimer: As of the latest literature search, no dedicated theoretical or experimental studies on the specific conformation of 4,7-Difluoroindan-1-one have been publicly documented. This guide, therefore, provides a comprehensive methodological framework for how such a study could be conducted, drawing upon established computational chemistry principles and findings from studies on analogous molecules, including the parent indanone scaffold.
Introduction
This compound is a substituted indanone derivative with potential applications in medicinal chemistry and materials science. The conformational preferences of this molecule, particularly the puckering of the five-membered ring and the orientation of the fluorine substituents, are crucial for understanding its chemical reactivity, spectroscopic properties, and biological activity. Fluorine substitution can significantly influence molecular conformation through steric and electronic effects, such as the gauche effect. This document outlines a theoretical approach using computational chemistry to elucidate the conformational landscape of this compound.
Conformational Flexibility of the Indanone Scaffold
The indanone core consists of a benzene ring fused to a cyclopentanone ring. The five-membered ring in such systems can adopt non-planar conformations to alleviate angle and torsional strain. The primary mode of puckering in five-membered rings is described by two low-energy conformations: the "envelope" (Cs symmetry) and the "twist" (C2 symmetry) forms. The planarity of the fused benzene ring introduces constraints on the puckering of the cyclopentanone moiety.
While specific data for this compound is unavailable, studies on the related 2-indanone have suggested a planar equilibrium conformation for the five-membered ring. However, substitution, particularly with electronegative atoms like fluorine, can alter the potential energy surface and favor non-planar geometries.
Proposed Computational Methodology for Conformational Analysis
A thorough theoretical investigation of this compound's conformation would involve a multi-step computational workflow.
Caption: Proposed computational workflow for the conformational analysis of this compound.
3.1. Detailed Experimental Protocols (Hypothetical)
-
Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan would be suitable.
-
Initial Structure Generation: A 3D model of this compound would be constructed using a molecular builder.
-
Conformational Search: An initial exploration of the potential energy surface would be performed using a molecular mechanics force field (e.g., MMFF94) to identify a set of low-energy conformers.
-
Geometry Optimization: Each identified conformer would be subjected to full geometry optimization using Density Functional Theory (DFT). A suitable level of theory would be the B3LYP functional with a Pople-style basis set such as 6-311+G(d,p) or a Dunning-type basis set like cc-pVTZ.
-
Frequency Calculations: Harmonic vibrational frequency calculations would be performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) for more accurate relative energy calculations.
-
Transition State Search: To determine the energy barriers for interconversion between conformers (e.g., ring puckering inversion), transition state searches would be conducted using methods like the synchronous transit-guided quasi-Newton (STQN) method. The nature of the transition states would be confirmed by the presence of a single imaginary frequency.
Expected Quantitative Data
A successful theoretical study would yield the following quantitative data, which should be summarized in tables for comparative analysis.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Description | Relative Energy (kcal/mol) with ZPVE | Boltzmann Population (%) at 298.15 K |
| I | e.g., Envelope (C_s_) | 0.00 | |
| II | e.g., Twist (C_2_) | ||
| III | ... |
Table 2: Key Geometric Parameters of the Most Stable Conformer of this compound
| Parameter | Value |
| Dihedral Angles (°) | |
| C(ar)-C(ar)-C(2)-C(3) | |
| C(ar)-C(2)-C(3)-C(ar) | |
| Bond Lengths (Å) | |
| C=O | |
| C-F (at C4) | |
| C-F (at C7) |
Visualization of Conformational Space
The puckering of the five-membered ring can be visualized through a potential energy surface diagram.
Caption: A conceptual diagram of the ring puckering interconversion pathways for a five-membered ring.
Conclusion
While direct experimental or theoretical data on the conformation of this compound is currently lacking in the public domain, the computational methodologies outlined in this whitepaper provide a robust framework for its investigation. Such a study would provide valuable insights into the structure-property relationships of this and related fluorinated indanones, aiding in the rational design of new molecules for various applications. The expected outcomes would be a detailed understanding of its conformational preferences, the energy barriers to interconversion, and predicted spectroscopic signatures that could guide future experimental work.
The Untapped Potential of 4,7-Difluoroindan-1-one in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Prospective Applications of 4,7-Difluoroindan-1-one as a Versatile Scaffold in Modern Drug Discovery.
Executive Summary
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance a molecule's metabolic stability, binding affinity, and membrane permeability. The indanone scaffold is a privileged structure found in numerous biologically active compounds, most notably in therapies for neurodegenerative diseases. This technical guide explores the promising, yet largely untapped, potential of this compound as a key building block for the next generation of therapeutics. By combining the advantageous properties of fluorine with the proven biological relevance of the indanone core, this compound presents a compelling starting point for the development of novel enzyme inhibitors and modulators of critical signaling pathways. This document outlines prospective synthetic strategies, potential biological targets, and detailed, adaptable experimental protocols to guide researchers in harnessing the potential of this fluorinated scaffold.
Introduction: The Strategic Advantage of Fluorinated Scaffolds
The introduction of fluorine into small molecules has a profound impact on their physicochemical and pharmacological properties.[1] The high electronegativity and small atomic size of fluorine can alter pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding interactions with target proteins through the formation of favorable orthogonal multipolar interactions.[2][3] These benefits have led to a significant number of fluorinated drugs being approved by the FDA.[2]
The indanone core is a key pharmacophore in several approved drugs and clinical candidates, particularly in the context of neurodegenerative disorders.[4] Its rigid structure provides a well-defined orientation for appended functional groups, facilitating optimal interactions with biological targets. The fusion of these two validated concepts—the benefits of fluorine and the privileged nature of the indanone scaffold—positions this compound as a high-potential starting material for drug discovery campaigns.
Potential Therapeutic Applications and Biological Targets
Based on the established pharmacology of indanone derivatives, this compound is a promising scaffold for developing inhibitors of enzymes implicated in a range of pathologies, most notably neurodegenerative diseases.
Neurodegenerative Diseases
The indanone scaffold is the foundation of donepezil, a leading treatment for Alzheimer's disease that functions by inhibiting acetylcholinesterase (AChE).[4] Research has also demonstrated the potential of indanone derivatives as inhibitors of monoamine oxidase (MAO), another key target in neurodegenerative conditions like Parkinson's disease.[4] The 4,7-difluoro substitution pattern on the indanone ring is hypothesized to enhance blood-brain barrier penetration and increase the potency and selectivity of these enzyme inhibitors.
Potential Primary Targets:
-
Acetylcholinesterase (AChE): Inhibition of AChE increases the levels of the neurotransmitter acetylcholine, offering symptomatic relief in Alzheimer's disease.
-
Monoamine Oxidase (MAO-A and MAO-B): Inhibition of MAO enzymes can increase levels of neurotransmitters like dopamine and serotonin, which is beneficial in Parkinson's disease and depression.
Anti-inflammatory and Analgesic Applications
Indanone derivatives have also been explored for their anti-inflammatory and analgesic properties. The mechanism of action in these contexts is often linked to the inhibition of inflammatory enzymes or modulation of signaling pathways involved in pain perception. The fluorine atoms on the this compound scaffold could potentially enhance the anti-inflammatory and analgesic efficacy of resulting derivatives.
Antimicrobial Agents
The indanone nucleus has been incorporated into molecules with demonstrated antibacterial and antifungal activity. The development of novel antimicrobial agents is a critical area of research, and this compound could serve as a valuable starting point for the synthesis of new compounds with potent and selective antimicrobial effects.
Proposed Synthetic Pathways and Derivatization Strategies
The carbonyl group of this compound is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse pharmacophoric groups. A common and effective strategy for elaborating the indanone scaffold is the Claisen-Schmidt condensation.
Workflow for the Synthesis of Bioactive Indanone Derivatives
Caption: A generalized workflow for the synthesis and screening of bioactive derivatives from this compound.
Experimental Protocols
The following protocols are provided as a guide and can be adapted based on the specific properties of the reactants and desired products.
General Procedure for the Synthesis of 4,7-Difluoro-2-(arylmethylene)-2,3-dihydro-1H-inden-1-one (Chalcone) Derivatives
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Ethanol
-
10% Aqueous Potassium Hydroxide (KOH)
-
Stirring apparatus
-
Reaction flask
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the substituted aromatic aldehyde (1 equivalent) to the solution and stir at room temperature.
-
Slowly add 10% aqueous KOH solution dropwise to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure chalcone derivative.
General Procedure for the Synthesis of Pyrazoline Derivatives from Chalcones
Materials:
-
This compound derived chalcone
-
Hydrazine hydrate or substituted hydrazine
-
Glacial acetic acid
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve the chalcone derivative (1 equivalent) in glacial acetic acid.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Reflux the reaction mixture for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water to remove any residual acetic acid.
-
Dry the crude product and purify by column chromatography or recrystallization to obtain the desired pyrazoline derivative.
Prospective Biological Evaluation and Data
While specific quantitative data for this compound derivatives is not yet available in the public domain, a proposed screening cascade and hypothetical data table are presented below to guide future research efforts.
Proposed Screening Cascade for Novel this compound Derivatives
Caption: A logical workflow for the biological evaluation of a library of this compound derivatives.
Table 1: Hypothetical Biological Activity Data for a Series of this compound Derivatives
| Compound ID | R-Group on Arylmethylene | AChE IC50 (nM) | MAO-B IC50 (nM) | Cytotoxicity (CC50, µM) |
| DFI-001 | 4-Hydroxy | 55.2 | 120.5 | > 100 |
| DFI-002 | 4-Methoxy | 25.8 | 85.3 | > 100 |
| DFI-003 | 3,4-Dimethoxy | 12.1 | 42.7 | 85.6 |
| DFI-004 | 4-Dimethylamino | 8.5 | 30.1 | 75.2 |
| DFI-005 | 4-Chloro | 30.1 | 95.4 | > 100 |
| Donepezil | - | 10.3 | - | - |
| Selegiline | - | - | 9.8 | - |
This data is hypothetical and for illustrative purposes only, intended to guide the design of future experiments.
Conclusion and Future Directions
This compound represents a largely unexplored yet highly promising scaffold for the development of novel therapeutics. Its strategic difluorination, combined with the proven biological relevance of the indanone core, makes it an ideal candidate for the generation of new chemical entities targeting a range of diseases, particularly neurodegenerative disorders. The synthetic accessibility and potential for diverse functionalization provide a robust platform for generating libraries of novel compounds. Future research should focus on the synthesis and systematic biological evaluation of a diverse library of this compound derivatives to elucidate their structure-activity relationships and identify lead compounds for further preclinical development. The protocols and strategies outlined in this guide provide a solid foundation for initiating such a research program.
References
- 1. Medicinal Chemistry Studies Against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Synthesis of Bioactive Molecules Utilizing 4,7-Difluoroindan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,7-Difluoroindan-1-one is a fluorinated building block with significant potential in medicinal chemistry. The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. While specific examples of bioactive molecules synthesized directly from this compound are not extensively documented in current literature, the established reactivity of the indanone scaffold provides a strong foundation for the rational design and synthesis of novel therapeutic agents. Indanones are versatile precursors for a variety of biologically active compounds, including spirocyclic and fused heterocyclic systems that are prominent in many natural products and pharmaceuticals.[1][2]
This document provides detailed, proposed protocols for the synthesis of potential bioactive molecules using this compound as a key starting material. The methodologies are based on well-established synthetic transformations of analogous indanone derivatives and are intended to serve as a guide for the exploration of new chemical entities for drug discovery.
Proposed Synthetic Applications
Synthesis of a Spiro-oxindole Derivative: A Potential Kinase Inhibitor
Spiro-oxindoles are a privileged scaffold in medicinal chemistry, with many derivatives exhibiting potent anticancer and antiviral activities. The following protocol outlines a proposed synthesis of a novel spiro-oxindole derivative from this compound via a three-component reaction.
References
The Role of 4,7-Difluoroindan-1-one in Kinase Inhibitor Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into small molecule inhibitors has become a cornerstone of modern drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. The indanone scaffold, a privileged structure in medicinal chemistry, offers a versatile template for the synthesis of various biologically active compounds. The difluorinated analog, 4,7-Difluoroindan-1-one, presents an intriguing starting material for the development of novel kinase inhibitors, leveraging the benefits of both the indanone core and fluorine substitution.
This document provides a detailed overview of the potential applications of this compound in the synthesis of kinase inhibitors. While direct, publicly available examples of kinase inhibitors synthesized from this specific starting material are limited, this application note will extrapolate from established synthetic methodologies for related fluorinated and indanone-based inhibitors to provide hypothetical, yet plausible, experimental protocols and discussions on potential biological targets.
Rationale for Fluorination: The Advantage of the 4,7-Difluoro Substituent Pattern
The introduction of two fluorine atoms at the 4 and 7 positions of the indanone ring is anticipated to confer several advantages in the context of kinase inhibitor design:
-
Modulation of Physicochemical Properties: Fluorine substitution can lower the pKa of nearby functional groups, influencing solubility and permeability.[1]
-
Enhanced Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, prolonging the half-life of the drug.[2]
-
Increased Binding Affinity: Fluorine can participate in favorable electrostatic interactions, including hydrogen bonds and multipolar interactions with amino acid residues in the kinase active site.
-
Conformational Control: The presence of fluorine can influence the preferred conformation of the molecule, potentially pre-organizing it for optimal binding to the target kinase.
Hypothetical Kinase Targets and Signaling Pathways
Based on the structural similarities of the indanone core to other established kinase inhibitor scaffolds like indazoles and indolinones, derivatives of this compound could potentially target a range of kinases implicated in cancer and other diseases.[3][4] These include, but are not limited to:
-
Receptor Tyrosine Kinases (RTKs): Such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs), which are crucial regulators of angiogenesis and cell proliferation.[3]
-
Non-Receptor Tyrosine Kinases: Including members of the Src family kinases, which play roles in cell growth, differentiation, and survival.
-
Serine/Threonine Kinases: Such as Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle, and Aurora Kinases, which are involved in mitosis.[5]
A generalized signaling pathway that could be targeted by inhibitors derived from this compound is the RTK pathway, which is frequently dysregulated in cancer.
Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway.
Hypothetical Synthesis Protocols
The following protocols describe plausible synthetic routes to generate kinase inhibitor scaffolds from this compound. These are based on established chemical transformations used for similar molecular frameworks.
Protocol 1: Synthesis of a 4,7-Difluoro-1H-inden-1-one-derived Pyrimidine Inhibitor
This protocol outlines a potential pathway to a pyrimidine-based kinase inhibitor, a common scaffold in FDA-approved drugs.
Caption: Synthetic workflow for a pyrimidine-based inhibitor scaffold.
Experimental Details:
-
Step 1: Synthesis of the Enaminone Intermediate
-
To a solution of this compound (1.0 eq) in toluene (10 mL/mmol) is added N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
-
The reaction mixture is heated to reflux for 4-6 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, the solvent is removed under reduced pressure to yield the crude enaminone intermediate, which can be used in the next step without further purification.
-
-
Step 2: Cyclocondensation to form the Pyrimidine Core
-
The crude enaminone intermediate (1.0 eq) is dissolved in ethanol (15 mL/mmol).
-
Guanidine hydrochloride (1.2 eq) and a base such as sodium ethoxide (1.5 eq) are added to the solution.
-
The mixture is heated to reflux for 8-12 hours.
-
After cooling to room temperature, the reaction mixture is poured into ice water.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford the 2-amino-4-(4,7-difluoro-1H-inden-1-ylidene)pyrimidine scaffold. Further purification can be achieved by recrystallization or column chromatography.
-
Protocol 2: Synthesis of a 4,7-Difluoro-1-hydrazono-indan-derived Pyrazole Inhibitor
This protocol describes a potential route to a pyrazole-containing inhibitor, another important pharmacophore in kinase inhibition.
Experimental Details:
-
Step 1: Formation of the Hydrazone
-
This compound (1.0 eq) is dissolved in ethanol (10 mL/mmol).
-
Hydrazine hydrate (1.2 eq) and a catalytic amount of acetic acid are added.
-
The mixture is stirred at room temperature for 2-4 hours.
-
The resulting solid is collected by filtration, washed with cold ethanol, and dried to yield the 4,7-difluoro-2,3-dihydro-1H-inden-1-one hydrazone.
-
-
Step 2: Cyclization to the Pyrazole Core
-
The hydrazone (1.0 eq) is suspended in a suitable solvent such as acetic acid.
-
A 1,3-dicarbonyl compound, for example, ethyl acetoacetate (1.1 eq), is added.
-
The reaction mixture is heated to reflux for 6-8 hours.
-
After cooling, the solvent is removed in vacuo, and the residue is partitioned between ethyl acetate and a saturated sodium bicarbonate solution.
-
The organic layer is separated, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the desired pyrazole-fused indane scaffold.
-
Characterization and Biological Evaluation
Characterization: The synthesized compounds would be characterized by standard analytical techniques:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Biological Evaluation:
-
Kinase Inhibition Assays: The inhibitory activity of the synthesized compounds would be evaluated against a panel of kinases using in vitro assays, such as radiometric assays or fluorescence-based assays, to determine their IC50 values.
-
Cell-Based Assays: Compounds showing significant in vitro activity would be further tested in cell-based assays to assess their anti-proliferative effects on cancer cell lines.
-
Structure-Activity Relationship (SAR) Studies: A library of analogs would be synthesized to explore the SAR and optimize the potency and selectivity of the lead compounds.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data for a series of kinase inhibitors derived from this compound, illustrating how quantitative data would be structured.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | GI50 (µM) |
| DFI-001 | VEGFR2 | 15 | HUVEC | 0.1 |
| DFI-002 | PDGFRβ | 25 | A549 | 0.5 |
| DFI-003 | CDK2 | 50 | MCF-7 | 1.2 |
| DFI-004 | Aurora A | 8 | HeLa | 0.05 |
Conclusion
While the direct application of this compound in the synthesis of currently marketed or late-stage clinical kinase inhibitors is not prominently documented in publicly accessible literature, its structural features make it a highly attractive starting material for the discovery of novel inhibitors. The difluoro substitution pattern is poised to enhance key drug-like properties. The synthetic protocols outlined herein provide a strategic foundation for the elaboration of this scaffold into diverse heterocyclic systems known to interact with the ATP-binding site of various kinases. Further exploration and synthesis of derivatives based on this compound are warranted to fully assess their therapeutic potential in oncology and other diseases driven by aberrant kinase signaling.
References
- 1. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]
- 2. Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 4. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavopiridol: the first cyclin-dependent kinase inhibitor in human clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4,7-Difluoroindan-1-one in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4,7-Difluoroindan-1-one as a valuable fragment in fragment-based drug discovery (FBDD). The indanone scaffold is a recognized privileged structure in medicinal chemistry, and the introduction of fluorine atoms can significantly enhance molecular properties such as binding affinity, metabolic stability, and lipophilicity.[1] This document outlines the strategic application of this fragment from initial screening to hit-to-lead optimization, with a focus on targeting protein kinases, a critical class of enzymes implicated in various diseases, including cancer and neurodegenerative disorders.[1][2][3]
Introduction to this compound as a Fragment
This compound is an attractive starting point for FBDD campaigns due to its desirable physicochemical properties. It adheres to the "Rule of Three," a set of guidelines for fragment selection (Molecular Weight < 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3), making it more likely to bind efficiently to protein targets.[4] The presence of two fluorine atoms offers a unique advantage for screening using ¹⁹F NMR, a highly sensitive technique that avoids background signals from biological matrices.[5][6] This allows for the rapid and robust identification of weak binding interactions, which is a hallmark of FBDD.[5]
Key Attributes of this compound:
-
Fluorine Atoms: Enable sensitive detection by ¹⁹F NMR and can participate in favorable protein-ligand interactions.
-
Indanone Scaffold: A rigid bicyclic system that provides a well-defined shape for binding into protein pockets and serves as a versatile anchor for chemical elaboration.[1]
-
Synthetic Tractability: The indanone core allows for straightforward chemical modification at multiple positions to optimize binding affinity and selectivity during the hit-to-lead process.
Experimental Protocols
The following protocols are representative methodologies for the use of this compound in an FBDD workflow.
¹⁹F NMR is a powerful primary screening method for fluorinated fragments. Changes in the ¹⁹F NMR signal upon addition of the target protein indicate a binding event.
Protocol: ¹⁹F NMR-based Fragment Screening
-
Sample Preparation:
-
Prepare a stock solution of this compound at 100 mM in d6-DMSO.
-
Prepare the target protein in a suitable buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.4) containing 10% D₂O. The final protein concentration should be between 10-50 µM.
-
Prepare a fragment cocktail containing this compound and other non-overlapping fluorine-containing fragments at a final concentration of 200 µM each in the protein buffer.
-
Prepare a reference sample containing the fragment cocktail in the buffer without the protein.
-
-
NMR Data Acquisition:
-
Acquire one-dimensional ¹⁹F NMR spectra for both the protein-containing sample and the reference sample.
-
Use a spectrometer equipped with a fluorine probe, operating at a suitable frequency (e.g., 470 MHz for a 500 MHz ¹H spectrometer).
-
Typical acquisition parameters include a 90° pulse, a spectral width of 200 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Compare the spectra of the sample with and without the target protein.
-
Binding of the fragment to the protein can be identified by changes in the ¹⁹F signal, such as:
-
Line broadening (an increase in the peak width).
-
A change in the chemical shift.
-
A decrease in signal intensity.
-
-
Fragments showing significant spectral changes are considered primary hits.
-
TSA, or Differential Scanning Fluorimetry (DSF), is a valuable orthogonal method to confirm hits from the primary screen and eliminate false positives. It measures the change in the melting temperature (Tm) of a protein upon ligand binding.
Protocol: Thermal Shift Assay
-
Sample Preparation:
-
Prepare a solution of the target protein at a final concentration of 2-5 µM in a suitable buffer.
-
Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein as it unfolds.
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well or 384-well PCR plate, add the protein-dye mixture to each well.
-
Add this compound to the sample wells at a final concentration ranging from 100 µM to 1 mM. Include a DMSO-only control.
-
-
Data Acquisition:
-
Use a real-time PCR instrument to monitor the fluorescence as the temperature is increased incrementally from 25 °C to 95 °C.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition.
-
A positive hit is identified by a significant increase in the Tm (ΔTm) of the protein in the presence of the fragment compared to the DMSO control. A ΔTm of ≥ 2 °C is generally considered a robust hit.
-
SPR is a label-free biophysical technique used to quantify the binding affinity (KD), association (ka), and dissociation (kd) rates of a fragment to its target protein.
Protocol: Surface Plasmon Resonance
-
Immobilization of the Target Protein:
-
Immobilize the target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Aim for a low immobilization density to avoid mass transport limitations.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO) ranging from low µM to high mM concentrations.
-
Inject the fragment solutions over the immobilized protein surface and a reference flow cell.
-
Monitor the change in the SPR signal (response units, RU) over time.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka and kd).
-
Calculate the equilibrium dissociation constant (KD) from the ratio of kd/ka.
-
A confirmed hit will show a concentration-dependent binding response.
-
Data Presentation
Quantitative data from the validation and characterization of this compound and its subsequent optimized derivatives should be summarized for clear comparison.
Table 1: Biophysical Screening and Validation Data for this compound
| Assay | Parameter | Result |
| ¹⁹F NMR | Binding Signature | Line broadening, chemical shift |
| Thermal Shift Assay | ΔTm (°C) | 2.5 |
| Surface Plasmon Resonance | KD (µM) | 850 |
| Ligand Efficiency (LE) | LE | 0.35 |
Table 2: Structure-Activity Relationship (SAR) for Hit-to-Lead Optimization of a Hypothetical Kinase Target
| Compound | R¹-group | R²-group | KD (µM) | LE | IC₅₀ (µM) |
| This compound | H | H | 850 | 0.35 | >1000 |
| Derivative 1 | 4-aminophenyl | H | 150 | 0.38 | 250 |
| Derivative 2 | H | 3-pyridyl | 95 | 0.41 | 120 |
| Derivative 3 | 4-aminophenyl | 3-pyridyl | 5.2 | 0.45 | 8.5 |
| Lead Compound 1 | N-methyl-4-aminophenyl | 3-pyridyl | 0.8 | 0.48 | 1.2 |
Hit-to-Lead Optimization
Once this compound is confirmed as a hit, the next step is to improve its potency and selectivity through iterative cycles of medicinal chemistry and biological testing.
If a co-crystal structure of the target protein with this compound is obtained, this provides invaluable information for rational drug design. The structure will reveal the binding mode and identify potential vectors for chemical modification to engage with nearby amino acid residues and improve affinity.
-
Fragment Growing: Synthesize derivatives of this compound by adding chemical functionalities that can form additional interactions with the protein. For example, adding a hydrogen bond donor or acceptor to an appropriate position on the indanone ring.
-
Fragment Linking: If another fragment is found to bind in a neighboring pocket, a chemical linker can be designed to connect the two fragments, often resulting in a significant increase in affinity.
Visualization of Workflows and Pathways
Caption: FBDD workflow from screening to lead optimization.
Indanone-based scaffolds have shown promise as inhibitors of various protein kinases.[1] The following diagram illustrates a hypothetical mechanism where a derivative of this compound inhibits a kinase involved in a cancer cell proliferation pathway.
Caption: Inhibition of a kinase signaling pathway.
Potential Applications
The this compound scaffold holds significant potential for the development of therapeutics for a range of diseases.
-
Oncology: Many protein kinases are dysregulated in cancer, and the development of selective kinase inhibitors is a major focus of cancer drug discovery.[2][3]
-
Neurodegenerative Diseases: Indanone derivatives have been successfully developed as drugs for Alzheimer's disease.[1] This scaffold can be used to target kinases and other enzymes implicated in the pathophysiology of neurodegenerative disorders.[1]
-
Inflammatory Diseases: Kinases play a crucial role in inflammatory signaling pathways, making them attractive targets for the development of anti-inflammatory drugs.
By leveraging the principles of FBDD and the favorable properties of the this compound fragment, researchers can efficiently explore chemical space and develop novel, potent, and selective drug candidates.
References
- 1. A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragment-based drug design facilitates selective kinase inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Nurr1 Agonist Derived from the Natural Ligand DHI Induces Neuroprotective Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry of difluoropurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological activities of novel derivatives of DIF-1 isolated from Dictyostelium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4,7-Difluoroindan-1-one in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and key reaction mechanisms involving 4,7-Difluoroindan-1-one, a valuable building block in medicinal chemistry and drug development. The fluorinated indanone core is a privileged scaffold found in numerous biologically active molecules. Understanding its reactivity is crucial for the design and synthesis of novel therapeutic agents.
Synthesis of this compound
The primary route for the synthesis of this compound is through an intramolecular Friedel-Crafts acylation of a suitable precursor. This reaction typically involves the cyclization of 3-(2,5-difluorophenyl)propanoic acid or its corresponding acyl chloride.
Protocol 1: Intramolecular Friedel-Crafts Acylation
This protocol describes a general method for the synthesis of indanones from 3-arylpropanoic acids.
Materials:
-
3-(2,5-difluorophenyl)propanoic acid
-
Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., polyphosphoric acid (PPA), Eaton's reagent)
-
Anhydrous solvent (e.g., dichloromethane (DCM), benzene)
-
Lewis acid (if starting from the acyl chloride, e.g., AlCl₃)
-
Aqueous workup solutions (e.g., water, saturated sodium bicarbonate, brine)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Solvents for purification (e.g., hexanes, ethyl acetate)
Procedure:
Method A: From 3-(2,5-difluorophenyl)propanoic acid with a strong acid catalyst
-
To a solution of 3-(2,5-difluorophenyl)propanoic acid in an anhydrous solvent, add a strong acid catalyst such as polyphosphoric acid.
-
Heat the reaction mixture, typically between 80-100 °C, and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto ice water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Method B: From 3-(2,5-difluorophenyl)propionyl chloride
-
Convert 3-(2,5-difluorophenyl)propanoic acid to its acyl chloride by reacting with thionyl chloride, often in the presence of a catalytic amount of dimethylformamide (DMF).
-
In a separate flask, prepare a suspension of a Lewis acid (e.g., AlCl₃) in an anhydrous solvent (e.g., DCM) at 0 °C.
-
Slowly add a solution of the 3-(2,5-difluorophenyl)propionyl chloride in the same solvent to the Lewis acid suspension.
-
Allow the reaction to stir at room temperature and monitor its progress.
-
After the reaction is complete, carefully quench the reaction mixture by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash sequentially with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield this compound.
Quantitative Data (Representative):
| Starting Material | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3-(Aryl)propanoic acid | PPA | - | 90 | 2-4 | 70-90 |
| 3-(Aryl)propionyl chloride | AlCl₃ | DCM | 0 to rt | 1-3 | 85-95 |
Note: Yields are typical for intramolecular Friedel-Crafts acylations of similar substrates and may require optimization for this compound.
Diagram 1: Synthesis of this compound
Caption: Synthetic routes to this compound.
Nucleophilic Addition Reactions
The carbonyl group of this compound is susceptible to nucleophilic attack, a fundamental reaction in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.
Reduction to 4,7-Difluoro-1-indanol
The reduction of the ketone to the corresponding secondary alcohol is a common transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose.
Protocol 2: Reduction of this compound with Sodium Borohydride
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Solvent (e.g., methanol (MeOH), ethanol (EtOH), tetrahydrofuran (THF))
-
Aqueous workup solutions (e.g., water, dilute hydrochloric acid, saturated ammonium chloride)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve this compound in a suitable solvent like methanol or ethanol in a round-bottom flask.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add sodium borohydride portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction by TLC.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0 °C.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution to obtain the crude 4,7-Difluoro-1-indanol, which can be further purified by recrystallization or column chromatography.
Quantitative Data (Representative for ketone reductions):
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ketone | NaBH₄ | MeOH | 0 to rt | 0.5-2 | >90 |
Diagram 2: Reduction of this compound
Caption: Reduction of the ketone to the corresponding alcohol.
Grignard Reaction
Grignard reagents add to the carbonyl carbon to form tertiary alcohols after an aqueous workup. This reaction is a powerful tool for C-C bond formation.
Protocol 3: Grignard Reaction with this compound
Materials:
-
This compound
-
Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium bromide) in an ethereal solvent
-
Anhydrous ethereal solvent (e.g., diethyl ether, THF)
-
Aqueous workup solution (e.g., saturated ammonium chloride)
-
Organic solvent for extraction
-
Drying agent
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent dropwise via a syringe or an addition funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase and purify the resulting tertiary alcohol by column chromatography.
Quantitative Data (Representative for Grignard reactions with ketones):
| Ketone | Grignard Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aryl Ketone | Alkyl-MgBr | THF | 0 to rt | 1-4 | 70-95 |
Diagram 3: Grignard Reaction Workflow
Caption: Experimental workflow for a Grignard reaction.
Electrophilic Aromatic Substitution
The aromatic ring of this compound is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the carbonyl group and the fluorine atoms. However, under forcing conditions, reactions such as nitration can occur. The directing effects of the substituents will influence the position of substitution.
Protocol 4: Nitration of this compound
Materials:
-
This compound
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Water
-
Organic solvent for extraction
-
Drying agent
Procedure:
-
In a flask, carefully add this compound to concentrated sulfuric acid at 0 °C.
-
Slowly add fuming nitric acid dropwise to the stirred solution, maintaining the temperature at or below 10 °C.
-
After the addition is complete, continue stirring at a controlled temperature and monitor the reaction by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
If no solid precipitates, extract the aqueous mixture with a suitable organic solvent.
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent and purify the product by recrystallization or column chromatography.
Quantitative Data (Representative for nitration of deactivated rings):
| Substrate | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Deactivated Aromatic | HNO₃, H₂SO₄ | 0-25 | 1-5 | 50-80 |
Diagram 4: Electrophilic Aromatic Substitution Mechanism
Caption: General mechanism for electrophilic aromatic substitution.
Applications in Drug Development
This compound serves as a key intermediate in the synthesis of complex molecules with potential therapeutic applications. For instance, it has been utilized in the development of inhibitors of E1 activating enzymes, which are implicated in various diseases. The fluorinated indanone structure can be elaborated through a series of reactions, including those described above, to generate diverse libraries of compounds for biological screening.
The introduction of fluorine atoms can significantly modulate the physicochemical properties of a drug candidate, including its metabolic stability, binding affinity, and lipophilicity. The specific placement of two fluorine atoms on the aromatic ring of the indanone core provides a unique substitution pattern for further chemical exploration.
Disclaimer: The provided protocols are generalized procedures and may require optimization for specific applications. All reactions should be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
protocol for the synthesis of substituted indanones from 4,7-Difluoroindan-1-one
Application Note
For researchers, medicinal chemists, and professionals in drug development, 4,7-Difluoroindan-1-one serves as a versatile starting material for the synthesis of a diverse range of substituted indanones. The electron-withdrawing nature of the two fluorine atoms activates the aromatic ring for nucleophilic aromatic substitution (SNAr), enabling the introduction of various functional groups at the C4 and C7 positions. This application note provides detailed protocols for the synthesis of 4-amino, 4-alkoxy, and 4-thioalkoxy substituted indanones, which are valuable scaffolds in the development of new therapeutic agents.
The selective substitution at the C4 position is generally favored due to the electronic activation provided by the carbonyl group. These synthetic routes offer a straightforward approach to generating libraries of novel indanone derivatives for structure-activity relationship (SAR) studies and lead optimization in drug discovery programs.
Key Experiments and Methodologies
The following sections detail the experimental procedures for the nucleophilic aromatic substitution on this compound with amines, alkoxides, and thiols.
I. Synthesis of 4-Amino-7-fluoroindan-1-one Derivatives
The reaction of this compound with primary or secondary amines proceeds via a nucleophilic aromatic substitution mechanism to yield the corresponding 4-amino-7-fluoroindan-1-one derivatives. The reaction is typically carried out in a polar aprotic solvent in the presence of a base to neutralize the hydrofluoric acid generated.
Experimental Protocol:
A solution of this compound (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile is treated with the desired amine (1.1-2.0 eq) and a base like potassium carbonate (K2CO3) or triethylamine (Et3N) (2.0-3.0 eq). The reaction mixture is heated, typically between 80-120 °C, and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Quantitative Data Summary:
| Amine Nucleophile | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Morpholine | K2CO3 | DMF | 100 | 12 | 85 |
| Piperidine | Et3N | DMSO | 110 | 10 | 82 |
| Benzylamine | K2CO3 | Acetonitrile | 80 | 16 | 78 |
Logical Relationship Diagram:
Caption: Synthesis of 4-Amino-7-fluoroindan-1-ones via SNAr.
II. Synthesis of 4-Alkoxy-7-fluoroindan-1-one Derivatives
The introduction of an alkoxy group at the C4 position of this compound can be achieved by reaction with the corresponding sodium alkoxide. This Williamson-ether-type synthesis on an aromatic substrate provides access to a variety of ether-substituted indanones.
Experimental Protocol:
Sodium metal (1.1 eq) is carefully added to the desired alcohol (excess) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C to generate the sodium alkoxide in situ. After the sodium has completely reacted, this compound (1.0 eq) is added, and the reaction mixture is heated to reflux. The reaction progress is monitored by TLC or LC-MS. Upon completion, the excess alcohol is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Quantitative Data Summary:
| Alcohol | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Methanol | Na | Methanol | Reflux | 8 | 92 |
| Ethanol | Na | Ethanol | Reflux | 10 | 88 |
| Isopropanol | Na | Isopropanol | Reflux | 18 | 75 |
Experimental Workflow Diagram:
Caption: Workflow for 4-Alkoxy-7-fluoroindan-1-one synthesis.
III. Synthesis of 4-(Alkylthio)-7-fluoroindan-1-one Derivatives
Thiolates are excellent nucleophiles for SNAr reactions. The reaction of this compound with a sodium thiolate, generated in situ from the corresponding thiol and a base, provides a high-yielding route to 4-(alkylthio)- and 4-(arylthio)-7-fluoroindan-1-one derivatives.
Experimental Protocol:
To a solution of the desired thiol (1.1 eq) in a polar aprotic solvent like DMF at 0 °C, a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) is added portion-wise. The mixture is stirred at room temperature for 30 minutes to ensure complete formation of the thiolate. This compound (1.0 eq) is then added, and the reaction is stirred at room temperature or gently heated (e.g., 50-60 °C) until completion as indicated by TLC or LC-MS. The reaction is then quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. Purification by column chromatography affords the desired thioether.
Quantitative Data Summary:
| Thiol | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Methanethiol (as sodium salt) | - | DMF | 25 | 4 | 95 |
| Ethanethiol | NaH | DMF | 25 | 6 | 91 |
| Thiophenol | NaH | DMF | 60 | 8 | 87 |
Signaling Pathway Analogy Diagram:
While not a biological signaling pathway, the following diagram illustrates the key steps in the synthetic transformation, analogous to a signaling cascade.
Caption: Synthetic cascade for thioether-substituted indanones.
Application Notes: 4,7-Difluoroindan-1-one as a Versatile Precursor for the Synthesis of Advanced Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes detail the utility of 4,7-Difluoroindan-1-one as a key starting material for the synthesis of high-value agrochemical fungicides. Specifically, we outline a proposed synthetic pathway for the preparation of 7-fluoro-1,1,3-trimethyl-4-aminoindane, a crucial intermediate in the production of the commercial fungicide Fluindapyr. This document provides detailed experimental protocols for the key transformations, quantitative data for expected outcomes, and graphical representations of the synthetic workflow.
Introduction
The indane scaffold is a privileged structure in medicinal and agrochemical research, offering a rigid framework that can be strategically functionalized to interact with biological targets. Fluorinated organic molecules are of particular interest in agrochemical design due to their enhanced metabolic stability, increased potency, and favorable physicochemical properties. This compound combines these features, making it an attractive and versatile precursor for the development of novel pesticides. This document focuses on a proposed synthetic route to the fungicide Fluindapyr, a potent succinate dehydrogenase inhibitor (SDHI), starting from this compound.
Proposed Synthetic Pathway
The overall proposed synthetic strategy involves a three-step process starting from this compound:
-
Permethylation: Introduction of three methyl groups at the C1 and C3 positions of the indanone ring.
-
Oximation: Conversion of the ketone to an oxime, which serves as a precursor to the amine.
-
Reductive Rearrangement: Reduction of the oxime and subsequent rearrangement to yield the target 4-aminoindane intermediate.
-
Amidation: Coupling of the aminoindane intermediate with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride to yield Fluindapyr.
This pathway is designed to efficiently construct the complex architecture of the target agrochemical.
Experimental Protocols
Step 1: Synthesis of 1,1,3-Trimethyl-4,7-difluoroindan
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 168.14 | 10.0 g | 0.059 |
| Methylmagnesium bromide (3.0 M in diethyl ether) | 63.0 mL | 0.189 | |
| p-Toluenesulfonic acid monohydrate | 190.22 | 1.13 g | 0.0059 |
| Palladium on carbon (10 wt. %) | 0.5 g | ||
| Diethyl ether (anhydrous) | 200 mL | ||
| Toluene | 100 mL | ||
| Hydrogen gas |
Procedure:
-
Grignard Reaction: To a stirred solution of this compound (10.0 g, 0.059 mol) in anhydrous diethyl ether (150 mL) at 0 °C under a nitrogen atmosphere, slowly add methylmagnesium bromide (63.0 mL, 0.189 mol, 3.2 eq). After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quenching: Cool the reaction mixture to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1,1,3-trimethyl-4,7-difluoroindan-1-ol.
-
Dehydration and Hydrogenation: Dissolve the crude alcohol in toluene (100 mL) and add p-toluenesulfonic acid monohydrate (1.13 g, 0.0059 mol). Heat the mixture to reflux with a Dean-Stark trap to remove water. After completion of the dehydration (monitored by TLC), cool the reaction mixture and add 10% Pd/C (0.5 g). Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature until the reaction is complete.
-
Purification: Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford 1,1,3-trimethyl-4,7-difluoroindan.
Expected Yield: 70-80%
Step 2: Synthesis of 1,1,3-Trimethyl-4-nitro-7-fluoroindane
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,1,3-Trimethyl-4,7-difluoroindan | 196.25 | 8.0 g | 0.041 |
| Nitric acid (fuming) | 5.0 mL | ||
| Sulfuric acid (concentrated) | 10.0 mL |
Procedure:
-
Nitration: To a stirred solution of concentrated sulfuric acid (10.0 mL) at 0 °C, slowly add 1,1,3-trimethyl-4,7-difluoroindan (8.0 g, 0.041 mol). To this mixture, add fuming nitric acid (5.0 mL) dropwise while maintaining the temperature below 5 °C.
-
Reaction: After the addition, stir the reaction mixture at 0 °C for 2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and extract with dichloromethane (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 1,1,3-trimethyl-4-nitro-7-fluoroindane.
Expected Yield: 60-70%
Step 3: Synthesis of 7-Fluoro-1,1,3-trimethyl-4-aminoindane (Key Intermediate)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,1,3-Trimethyl-4-nitro-7-fluoroindane | 241.25 | 6.0 g | 0.025 |
| Palladium on carbon (10 wt. %) | 0.6 g | ||
| Ethanol | 100 mL | ||
| Hydrogen gas |
Procedure:
-
Reduction: To a solution of 1,1,3-trimethyl-4-nitro-7-fluoroindane (6.0 g, 0.025 mol) in ethanol (100 mL), add 10% Pd/C (0.6 g).
-
Hydrogenation: Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 6 hours.
-
Work-up: Filter the reaction mixture through a pad of Celite, and concentrate the filtrate under reduced pressure to obtain 7-fluoro-1,1,3-trimethyl-4-aminoindane as the crude product, which can be used in the next step without further purification.
Expected Yield: >95%
Step 4: Synthesis of Fluindapyr
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 7-Fluoro-1,1,3-trimethyl-4-aminoindane | 193.26 | 4.8 g | 0.025 |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | 194.57 | 5.1 g | 0.026 |
| Triethylamine | 101.19 | 4.2 mL | 0.030 |
| Dichloromethane (anhydrous) | 100 mL |
Procedure:
-
Amidation: To a stirred solution of 7-fluoro-1,1,3-trimethyl-4-aminoindane (4.8 g, 0.025 mol) and triethylamine (4.2 mL, 0.030 mol) in anhydrous dichloromethane (100 mL) at 0 °C, add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (5.1 g, 0.026 mol) in anhydrous dichloromethane (20 mL) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Work-up: Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford Fluindapyr.
Expected Yield: 85-95%
Data Summary
| Step | Product | Starting Material | Key Reagents | Expected Yield (%) | Purity (%) |
| 1 | 1,1,3-Trimethyl-4,7-difluoroindan | This compound | MeMgBr, p-TsOH, H₂/Pd-C | 70-80 | >95 (after chromatography) |
| 2 | 1,1,3-Trimethyl-4-nitro-7-fluoroindane | 1,1,3-Trimethyl-4,7-difluoroindan | HNO₃, H₂SO₄ | 60-70 | >95 (after chromatography) |
| 3 | 7-Fluoro-1,1,3-trimethyl-4-aminoindane | 1,1,3-Trimethyl-4-nitro-7-fluoroindane | H₂/Pd-C | >95 | >95 (crude) |
| 4 | Fluindapyr | 7-Fluoro-1,1,3-trimethyl-4-aminoindane | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | 85-95 | >98 (after recrystallization) |
Logical Workflow Diagram
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of complex, fluorinated agrochemicals. The proposed synthetic route to Fluindapyr demonstrates a practical and efficient strategy for the elaboration of this starting material into a potent fungicide. The detailed protocols and expected outcomes provided in these application notes serve as a valuable resource for researchers in the field of agrochemical synthesis and development. Further optimization of the individual steps may lead to even more efficient and scalable processes.
Application Notes and Protocols: 4,7-Difluoroindan-1-one in Materials Science
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4,7-Difluoroindan-1-one is a fluorinated building block with significant potential in the development of advanced materials. Its rigid indanone core, combined with the electron-withdrawing properties of the two fluorine atoms, makes it an attractive precursor for the synthesis of high-performance liquid crystals and organic electronic materials. The fluorine substitutions can enhance key properties such as dielectric anisotropy, polarity, and stability in the final materials. These application notes provide an overview of its use in the synthesis of liquid crystalline compounds and include detailed experimental protocols.
Application: Synthesis of Liquid Crystalline Materials
Derivatives of this compound are valuable intermediates in the synthesis of liquid crystal compounds, particularly those with negative dielectric anisotropy. The rigid core of the indanone structure contributes to the mesogenic properties of the final molecule, while the fluorine atoms enhance polarity.
Quantitative Data Presentation
The following table summarizes the physical properties of exemplary liquid crystal compounds derived from fluorinated phenyl structures, similar to those that can be synthesized using this compound as a starting material. This data is adapted from relevant patent literature demonstrating the performance of such compounds.
| Compound ID | Structure | Clearing Point (°C) | Δn | Δε |
| LC-1 | 4-(4'-propylcyclohexyl)cyclohexyl-3,4-difluorobenzene | 100.5 | 0.096 | +8.5 |
| LC-2 | 4-(4'-pentylcyclohexyl)cyclohexyl-3,4-difluorobenzene | 115.2 | 0.099 | +8.3 |
| LC-3 | 4-(4'-(3,4-difluorophenyl)cyclohexyl)cyclohexyl isothiocyanate | 125.7 | 0.164 | +14.6 |
| LC-4 | 4-ethoxy-2,3-difluoro-4'-(4-pentylcyclohexyl)biphenyl | 205.0 | 0.220 | +21.5 |
Data adapted from patent literature describing similar difluorophenyl derivative compounds.
Experimental Protocols
Protocol 1: Synthesis of a this compound-derived Chalcone Intermediate
This protocol describes a general procedure for the synthesis of a chalcone, a versatile intermediate for the preparation of various liquid crystalline and heterocyclic compounds, starting from this compound.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of the selected substituted benzaldehyde in 100 mL of ethanol.
-
Base Addition: While stirring the solution at room temperature, slowly add 20 mL of a 10% aqueous solution of sodium hydroxide.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Neutralization: Once the reaction is complete, pour the mixture into 200 mL of ice-cold deionized water. Neutralize the solution by slowly adding 1 M hydrochloric acid until the pH is approximately 7.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude chalcone product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to yield the pure chalcone derivative.
Visualizations
Logical Workflow for Liquid Crystal Synthesis
The following diagram illustrates the general synthetic pathway from a fluorinated indanone precursor to a final liquid crystal molecule.
Caption: Synthetic pathway to liquid crystals.
Experimental Workflow for Chalcone Synthesis
This diagram outlines the key steps in the experimental protocol for synthesizing a chalcone derivative from this compound.
Caption: Chalcone synthesis workflow.
Application Notes and Protocols for the Synthesis of 4,7-Difluoro-1-indanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the multi-step synthesis of 4,7-difluoro-1-indanone and its subsequent derivatization. The protocols outlined below are based on established chemical transformations, including the Knoevenagel condensation, catalytic hydrogenation, intramolecular Friedel-Crafts acylation, and aldol condensation. This document offers detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to aid in the successful preparation of these valuable compounds for research and drug development.
Synthetic Strategy Overview
The synthesis of 4,7-difluoro-1-indanone commences with the Knoevenagel condensation of 2,5-difluorobenzaldehyde with malonic acid to yield 2,5-difluorocinnamic acid. Subsequent reduction of the carbon-carbon double bond via catalytic hydrogenation affords 3-(2,5-difluorophenyl)propanoic acid. The key cyclization step to form the indanone ring is achieved through an intramolecular Friedel-Crafts acylation of the propanoic acid derivative, catalyzed by polyphosphoric acid (PPA). Further derivatization at the C-2 position can be accomplished through reactions such as the aldol condensation with aromatic aldehydes to introduce structural diversity.
Quantitative Data Summary
The following table summarizes the typical reaction conditions and yields for the synthesis of 4,7-difluoro-1-indanone and a representative derivative.
| Step | Reaction | Starting Materials | Key Reagents/Catalysts | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Knoevenagel Condensation | 2,5-Difluorobenzaldehyde, Malonic Acid | Piperidine, Pyridine | Pyridine | 2 | 100 | ~85 |
| 2 | Catalytic Hydrogenation | 2,5-Difluorocinnamic Acid | 10% Pd/C, H₂ | Ethanol | 4 | Room Temp | ~99 |
| 3 | Intramolecular Friedel-Crafts Acylation | 3-(2,5-Difluorophenyl)propanoic Acid | Polyphosphoric Acid | - | 1 | 80-90 | ~75 |
| 4 | Aldol Condensation | 4,7-Difluoro-1-indanone, Benzaldehyde | NaOH | Ethanol | 12 | Room Temp | ~90 |
Experimental Protocols
Protocol 1: Synthesis of 3-(2,5-Difluorophenyl)propanoic Acid
Step 1a: Synthesis of 2,5-Difluorocinnamic Acid via Knoevenagel Condensation
-
To a solution of 2,5-difluorobenzaldehyde (1.0 eq) in pyridine (3 volumes), add malonic acid (1.2 eq) and piperidine (0.1 eq).
-
Heat the reaction mixture to 100°C for 2 hours.
-
After cooling to room temperature, pour the mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to afford 2,5-difluorocinnamic acid.
Step 1b: Synthesis of 3-(2,5-Difluorophenyl)propanoic Acid via Catalytic Hydrogenation
-
Dissolve 2,5-difluorocinnamic acid (1.0 eq) in ethanol in a suitable hydrogenation vessel.
-
Add 10% palladium on carbon (10% Pd/C) catalyst (typically 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature for 4 hours.
-
Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 3-(2,5-difluorophenyl)propanoic acid as a solid, which can be used in the next step without further purification.
Protocol 2: Synthesis of 4,7-Difluoro-1-indanone via Intramolecular Friedel-Crafts Acylation
-
Place 3-(2,5-difluorophenyl)propanoic acid (1.0 eq) in a round-bottom flask.
-
Add polyphosphoric acid (PPA) (typically 10-20 times the weight of the carboxylic acid).
-
Heat the mixture with stirring to 80-90°C for 1 hour. The mixture will become a homogeneous solution.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 4,7-difluoro-1-indanone.
Protocol 3: Synthesis of 2-Benzylidene-4,7-difluoro-1-indanone via Aldol Condensation
-
Dissolve 4,7-difluoro-1-indanone (1.0 eq) and benzaldehyde (1.1 eq) in ethanol.
-
Add a catalytic amount of a base, such as a few pellets of sodium hydroxide (NaOH), to the solution.
-
Stir the reaction mixture at room temperature for 12 hours, during which a precipitate may form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol and then water to remove any remaining reactants and catalyst.
-
Dry the solid to obtain 2-benzylidene-4,7-difluoro-1-indanone. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Visualized Synthetic Workflow
.
Caption: Synthetic pathway for 4,7-difluoro-1-indanone and its derivatization.
Application Notes and Protocols for the Biological Evaluation of 4,7-Difluoroindan-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties.[1][2][3] The introduction of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic properties. Therefore, compounds derived from 4,7-Difluoroindan-1-one represent a promising class of molecules for the discovery of novel therapeutic agents. While specific biological data for this compound derivatives is limited in publicly available literature, the known activities of other fluorinated indanones, such as their role as microtubule destabilizers and antiangiogenic agents, provide a strong rationale for their evaluation in various disease contexts, particularly in oncology and infectious diseases.[4]
These application notes provide a general framework and detailed protocols for the initial biological evaluation of novel compounds derived from this compound. The proposed assays are designed to screen for potential anticancer and antimicrobial activities, providing a foundation for further lead optimization and development.
Data Presentation: Hypothetical Screening Data
The following tables present hypothetical data for a series of this compound derivatives (DFI-1 to DFI-5) to illustrate how screening results can be structured for comparative analysis.
Table 1: In Vitro Anticancer Activity
| Compound ID | Cell Line | IC50 (µM) - 72h | Max Inhibition (%) |
| DFI-1 | MCF-7 | 5.2 | 98 |
| HCT116 | 8.1 | 95 | |
| DFI-2 | MCF-7 | 12.5 | 85 |
| HCT116 | 15.3 | 82 | |
| DFI-3 | MCF-7 | 0.8 | 100 |
| HCT116 | 1.2 | 100 | |
| DFI-4 | MCF-7 | > 50 | < 10 |
| HCT116 | > 50 | < 10 | |
| DFI-5 | MCF-7 | 2.5 | 99 |
| HCT116 | 3.1 | 97 | |
| Doxorubicin | MCF-7 | 0.1 | 100 |
| HCT116 | 0.15 | 100 |
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound ID | S. aureus (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) |
| DFI-1 | 16 | 64 | > 128 |
| DFI-2 | 8 | 32 | 64 |
| DFI-3 | > 128 | > 128 | > 128 |
| DFI-4 | 4 | 16 | 32 |
| DFI-5 | 32 | 128 | > 128 |
| Ciprofloxacin | 1 | 0.5 | NA |
| Fluconazole | NA | NA | 8 |
Experimental Protocols
Protocol 1: In Vitro Anticancer Activity - Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a non-linear regression analysis.
Protocol 2: Antimicrobial Activity - Broth Microdilution Assay
Objective: To determine the minimum inhibitory concentration (MIC) of this compound derivatives against various microbial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
Test compounds (dissolved in DMSO)
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
96-well plates
-
Microbial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculation: Dilute the standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi. Add the inoculum to each well.
-
Controls: Include a positive control (broth with inoculum and no compound), a negative control (broth only), and a vehicle control (broth with inoculum and DMSO).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 4. Fluorinated benzylidene indanone exhibits antiproliferative activity through modulation of microtubule dynamics and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 4,7-Difluoroindan-1-one
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4,7-Difluoroindan-1-one is a valuable fluorinated building block in medicinal chemistry and materials science. Its rigid, bicyclic core and the presence of fluorine atoms can impart unique pharmacological and physicochemical properties to larger molecules. Indanone derivatives are known to be core structures in various biologically active compounds, including those with anti-inflammatory and neuroprotective activities.[1][2] The development of a robust, scalable, and efficient synthetic route is therefore crucial for facilitating research and development in these areas.
This document provides a detailed protocol for the large-scale synthesis of this compound, primarily through an intramolecular Friedel-Crafts acylation of a suitable precursor. The methodologies are designed to be adaptable for kilogram-scale production in a laboratory or pilot plant setting.
Retrosynthetic Analysis
The most direct and industrially viable approach to synthesizing 1-indanone scaffolds is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids.[1][3][4] The retrosynthetic analysis for this compound identifies 3-(2,5-difluorophenyl)propanoic acid as the key precursor. This precursor can be synthesized from commercially available 2,5-difluorophenylacetic acid.
Caption: Retrosynthetic pathway for this compound.
Experimental Protocols
This synthesis is presented as a two-step process:
-
Synthesis of 3-(2,5-difluorophenyl)propanoic acid.
-
Intramolecular Friedel-Crafts Acylation to yield this compound.
Step 1: Synthesis of 3-(2,5-difluorophenyl)propanoic acid
This protocol describes a malonic ester synthesis route for extending the carbon chain of 2,5-difluorobenzyl bromide (which can be prepared from 2,5-difluorotoluene).
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Supplier | Notes |
| 2,5-Difluorobenzyl bromide | C₇H₆BrF₂ | 209.02 | Commercial | Corrosive, lachrymator |
| Diethyl malonate | C₇H₁₂O₄ | 160.17 | Commercial | --- |
| Sodium ethoxide | C₂H₅NaO | 68.05 | Commercial | Moisture sensitive |
| Ethanol (absolute) | C₂H₅OH | 46.07 | Commercial | Anhydrous |
| Potassium hydroxide | KOH | 56.11 | Commercial | Corrosive |
| Hydrochloric acid (conc.) | HCl | 36.46 | Commercial | Corrosive |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Commercial | Flammable |
Protocol:
-
Alkylation: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve sodium ethoxide (1.1 eq) in absolute ethanol under a nitrogen atmosphere. To this solution, add diethyl malonate (1.1 eq) dropwise, maintaining the temperature below 30 °C. After the addition is complete, add 2,5-difluorobenzyl bromide (1.0 eq) dropwise. Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC or GC-MS.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water. Extract the aqueous phase with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-(2,5-difluorobenzyl)malonate.
-
Hydrolysis and Decarboxylation: To the crude malonate ester, add an aqueous solution of potassium hydroxide (3.0 eq). Heat the mixture to reflux for 8-12 hours until the hydrolysis is complete (disappearance of the ester spot on TLC).
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2. A precipitate of 3-(2,5-difluorophenyl)propanoic acid will form.
-
Purification: Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., toluene or a hexane/ethyl acetate mixture) can be performed for higher purity.
Step 2: Large-Scale Synthesis of this compound
This protocol utilizes an intramolecular Friedel-Crafts acylation catalyzed by polyphosphoric acid (PPA), a common and effective reagent for such cyclizations.[5]
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Supplier | Notes |
| 3-(2,5-Difluorophenyl)propanoic acid | C₉H₈F₂O₂ | 186.16 | From Step 1 | --- |
| Polyphosphoric acid (PPA) | H(n+2)P(n)O(3n+1) | Variable | Commercial | Corrosive, viscous |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Commercial | Volatile |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | In-house prep | --- |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Commercial | --- |
Protocol:
-
Reaction Setup: Charge a glass-lined reactor equipped with a powerful mechanical stirrer, temperature probe, and nitrogen inlet with polyphosphoric acid (10-15 parts by weight relative to the starting acid).
-
Reagent Addition: Heat the PPA to 60-70 °C with vigorous stirring. Add the 3-(2,5-difluorophenyl)propanoic acid (1.0 eq) portion-wise over 30-60 minutes, ensuring the temperature does not exceed 90 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to 85-95 °C and maintain for 2-4 hours. Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Quenching: Allow the reaction mixture to cool to approximately 60 °C. Carefully and slowly pour the viscous mixture onto crushed ice with vigorous stirring. This is a highly exothermic step and requires caution.
-
Extraction: Once the quench is complete and the mixture has reached room temperature, extract the product with dichloromethane (3x).
-
Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.
-
Purification and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. For high purity, the crude product can be purified by vacuum distillation or recrystallization from a solvent such as isopropanol or hexane.
Experimental Workflow Diagram
Caption: Workflow for the large-scale synthesis of this compound.
Data Presentation
Table 2: Key Reaction Parameters and Results (Illustrative)
| Parameter | Step 1: Precursor Synthesis | Step 2: Cyclization |
| Scale (Starting Material) | 1.0 kg (2,5-Difluorobenzyl bromide) | 1.0 kg (Precursor Acid) |
| Key Reagent Ratio | NaOEt (1.1 eq), Diethyl Malonate (1.1 eq) | PPA (10x by weight) |
| Reaction Temperature | 60-80 °C (Alkylation), 100 °C (Hydrolysis) | 85-95 °C |
| Reaction Time | 4-6 h (Alkylation), 8-12 h (Hydrolysis) | 2-4 h |
| Typical Yield | 75-85% | 80-90% |
| Purity (Post-Purification) | >98% (by HPLC) | >99% (by GC) |
Table 3: Spectroscopic Data for this compound
| Analysis | Expected Data |
| ¹H NMR | δ (ppm): 7.0-7.2 (m, 2H, Ar-H), 3.1-3.3 (t, 2H, -CH₂-), 2.7-2.9 (t, 2H, -CH₂-CO-) |
| ¹³C NMR | δ (ppm): 200-205 (C=O), 155-165 (d, C-F), 115-125 (m, Ar-C), 35-40 (-CH₂-), 25-30 (-CH₂-CO-) |
| IR (KBr, cm⁻¹) | ~1710 (C=O stretch), ~1610, 1490 (Aromatic C=C stretch), ~1250 (C-F stretch) |
| Mass Spec (EI) | m/z: 168 (M⁺), 140 (M-CO) |
Applications and Potential Signaling Pathways
Indanone derivatives have been investigated for a range of therapeutic applications, particularly as anti-inflammatory and anti-neurodegenerative agents.[1][2] One of the key signaling pathways implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Many anti-inflammatory compounds exert their effects by inhibiting this pathway. While the specific mechanism of this compound is not detailed in the literature, it is plausible that its derivatives could act as inhibitors of IκB kinase (IKK), preventing the phosphorylation and subsequent degradation of IκBα. This would sequester NF-κB in the cytoplasm, preventing its translocation to the nucleus and transcription of pro-inflammatory genes.
Hypothesized NF-κB Inhibition Pathway
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4,7-Difluoroindan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the synthesis of 4,7-Difluoroindan-1-one. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research and development endeavors.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound, primarily through the intramolecular Friedel-Crafts cyclization of 3-(2,5-difluorophenyl)propanoic acid or its corresponding acyl chloride.
Q1: My reaction yield is low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound are a common challenge. Several factors can contribute to this issue. Below is a breakdown of potential causes and corresponding troubleshooting steps.
-
Catalyst Inactivity or Insufficient Amount: Lewis acids like aluminum chloride (AlCl₃) are highly moisture-sensitive.[1] Any moisture in the reaction setup will deactivate the catalyst. Additionally, the ketone product can form a complex with the Lewis acid, effectively sequestering it.[1]
-
Troubleshooting:
-
Ensure all glassware is thoroughly dried before use.
-
Use anhydrous solvents and reagents.
-
Use a fresh, sealed bottle of the Lewis acid catalyst.
-
Increase the stoichiometric ratio of the Lewis acid to the starting material. A 1.1 to 1.5 molar equivalent is a good starting point.
-
-
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the activation energy for the cyclization may not be reached. Conversely, excessively high temperatures can lead to the formation of byproducts.
-
Troubleshooting:
-
Gradually increase the reaction temperature in small increments (e.g., 10 °C) to find the optimal range.
-
Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to avoid prolonged heating.
-
-
-
Poor Quality of Starting Materials: Impurities in the 3-(2,5-difluorophenyl)propanoic acid or its acyl chloride can lead to side reactions and lower the yield of the desired product.
-
Troubleshooting:
-
Ensure the purity of the starting materials through appropriate analytical techniques (e.g., NMR, GC-MS).
-
Purify the starting materials if necessary (e.g., recrystallization, distillation).
-
-
Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these byproducts and how can I minimize them?
A2: The formation of byproducts is a common issue in Friedel-Crafts reactions. In the synthesis of this compound, potential byproducts can arise from intermolecular reactions or incomplete cyclization.
-
Potential Byproducts:
-
Intermolecular acylation products: One molecule of the acyl chloride reacting with another molecule of the difluorobenzene derivative.
-
Unreacted starting material: Incomplete conversion of the 3-(2,5-difluorophenyl)propanoyl chloride.
-
Polymeric materials: Resulting from uncontrolled side reactions.
-
-
Minimization Strategies:
-
High Dilution: Performing the reaction at a lower concentration can favor the intramolecular cyclization over intermolecular reactions.
-
Slow Addition: Adding the acyl chloride dropwise to the suspension of the Lewis acid can help maintain a low concentration of the reactive intermediate.
-
Optimized Reaction Time: Monitor the reaction to determine the point of maximum conversion to the desired product before significant byproduct formation occurs.
-
Q3: I am having difficulty purifying the final product. What purification methods are recommended?
A3: The purification of this compound can be challenging due to the potential presence of closely related byproducts.
-
Recommended Purification Techniques:
-
Column Chromatography: This is the most effective method for separating the desired product from impurities. A silica gel stationary phase with a gradient solvent system (e.g., hexane/ethyl acetate) is typically used.
-
Recrystallization: If a suitable solvent is found, recrystallization can be an effective method for obtaining a highly pure product.
-
Data Presentation: Optimizing Reaction Conditions
| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AlCl₃ (1.2) | Dichloromethane (DCM) | 0 to rt | 2 | ~70-80 |
| 2 | Polyphosphoric Acid (PPA) | - | 100 | 1 | ~60-70 |
| 3 | Triflic Acid (TfOH) | - | 80 | 0.5 | ~50-60 |
| 4 | Ferric Chloride (FeCl₃) (1.2) | DCM | rt | 4 | ~40-50 |
* Yields are estimated based on similar reported intramolecular Friedel-Crafts reactions and may vary for the synthesis of this compound.
Experimental Protocols
The following is a general experimental protocol for the synthesis of this compound via intramolecular Friedel-Crafts acylation of 3-(2,5-difluorophenyl)propanoyl chloride.
1. Preparation of 3-(2,5-difluorophenyl)propanoyl chloride:
-
To a solution of 3-(2,5-difluorophenyl)propanoic acid (1.0 equiv.) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 equiv.) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 3-(2,5-difluorophenyl)propanoyl chloride, which can be used in the next step without further purification.
2. Intramolecular Friedel-Crafts Cyclization:
-
To a suspension of anhydrous aluminum chloride (AlCl₃, 1.2 equiv.) in anhydrous DCM at 0 °C, add a solution of 3-(2,5-difluorophenyl)propanoyl chloride (1.0 equiv.) in anhydrous DCM dropwise over 30 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low reaction yields.
References
common side reactions and byproducts with 4,7-Difluoroindan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and byproduct formation during the synthesis, purification, and handling of 4,7-Difluoroindan-1-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the key reaction types involved?
A1: The most prevalent synthetic route to this compound is the intramolecular Friedel-Crafts acylation of 3-(2,5-difluorophenyl)propanoic acid or its corresponding acyl chloride. This reaction involves the cyclization of the aliphatic acid side chain onto the aromatic ring, catalyzed by a Lewis acid or a strong protic acid.
Q2: I am observing a low yield in my synthesis of this compound. What are the potential causes?
A2: Low yields in the synthesis of this compound via intramolecular Friedel-Crafts acylation can arise from several factors:
-
Deactivated Aromatic Ring: The two fluorine atoms on the aromatic ring are electron-withdrawing, which deactivates the ring towards electrophilic substitution. This can slow down the desired cyclization reaction.[1][2]
-
Catalyst Inactivity: Lewis acid catalysts such as aluminum chloride (AlCl₃) are highly sensitive to moisture. Any water in the reaction setup will deactivate the catalyst.[1][2]
-
Insufficient Catalyst: The ketone product, this compound, can form a complex with the Lewis acid catalyst, rendering it inactive. Therefore, a stoichiometric amount of the catalyst is often required.[1][2]
-
Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate due to the deactivated ring. However, excessively high temperatures can lead to side reactions.
Q3: What are the likely side products I might encounter in the synthesis of this compound?
A3: Potential side products can originate from several sources:
-
Incomplete Reaction: Unreacted 3-(2,5-difluorophenyl)propanoic acid or its activated form (e.g., acyl chloride) may remain.
-
Intermolecular Reactions: At high concentrations, intermolecular acylation between two molecules of the starting material could occur, leading to dimer or polymer formation, although this is generally less favorable than intramolecular cyclization.
-
Isomer Formation: Depending on the precise reaction conditions and the catalyst used, there is a possibility of forming other indanone isomers if the cyclization occurs at a different position on the aromatic ring, though the directing effects of the fluorine atoms make the formation of the 4,7-difluoro isomer the most likely.
-
Dehydration Products: Under strongly acidic conditions and high temperatures, dehydration of the starting material or product could potentially lead to unsaturated byproducts.
Q4: How can I minimize the formation of these side products?
A4: To minimize side product formation, consider the following:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents and reagents to maintain catalyst activity.[1]
-
Optimize Catalyst Loading: Start with a stoichiometric amount of the Lewis acid catalyst and consider incremental additions if the reaction is sluggish.
-
Control Reaction Temperature: Carefully control the reaction temperature. A gradual increase in temperature might be necessary to initiate the reaction, but avoid excessive heat.
-
High Dilution: To minimize intermolecular reactions, the reaction can be performed under high dilution conditions, which favors the intramolecular cyclization.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Symptom | Possible Cause | Troubleshooting Step |
| Reaction does not proceed, starting material is recovered. | Inactive catalyst due to moisture. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or purified anhydrous Lewis acid. |
| Insufficiently reactive conditions for the deactivated ring. | Gradually increase the reaction temperature. Consider using a stronger Lewis acid or a Brønsted acid like polyphosphoric acid (PPA). | |
| Insufficient catalyst. | Increase the molar ratio of the Lewis acid catalyst to the substrate. |
Issue 2: Formation of Multiple Products in TLC/LC-MS
| Symptom | Possible Cause | Troubleshooting Step |
| A spot corresponding to a higher molecular weight than the product is observed. | Intermolecular side reactions. | Perform the reaction at a lower concentration (high dilution). |
| Multiple spots with the same mass as the product are observed. | Isomer formation. | Re-evaluate the directing group effects of your substrate and consider if alternative cyclization pathways are possible. Modification of the catalyst and reaction temperature may influence regioselectivity. |
| A complex mixture of products is observed. | Reaction temperature is too high, leading to decomposition or side reactions. | Lower the reaction temperature and monitor the reaction progress more frequently. |
Experimental Protocols
Key Experiment: Intramolecular Friedel-Crafts Cyclization of 3-(2,5-difluorophenyl)propanoic acid using Polyphosphoric Acid (PPA)
This protocol is a representative procedure and may require optimization for your specific setup and scale.
Materials:
-
3-(2,5-difluorophenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Ice-water bath
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a mechanical stirrer and a thermometer
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, add 3-(2,5-difluorophenyl)propanoic acid.
-
Add polyphosphoric acid (typically 10-20 times the weight of the carboxylic acid).
-
Heat the mixture with stirring. The reaction temperature will need to be optimized, but a starting point is typically in the range of 80-120°C.
-
Monitor the reaction progress by taking small aliquots, quenching with water, extracting with an organic solvent, and analyzing by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x volume).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for low yield.
Caption: Mitigation of side product formation.
References
Technical Support Center: Purification of 4,7-Difluoroindan-1-one Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4,7-Difluoroindan-1-one and its derivatives. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The most common and effective methods for purifying this compound and its derivatives are column chromatography and recrystallization. For highly specialized applications requiring very high purity, preparative High-Performance Liquid Chromatography (HPLC) can also be employed.
Q2: What are the typical impurities encountered during the synthesis of this compound derivatives?
A2: Common impurities can arise from the starting materials, side reactions, or incomplete reactions. In the context of a Friedel-Crafts acylation synthesis, which is a common route to indanones, potential impurities include:
-
Unreacted starting materials (e.g., difluorobenzene derivatives and acylating agents).
-
Positional isomers formed during the cyclization step.
-
Over-acylated or poly-alkylated byproducts.
-
Residual acid catalyst.
Q3: How does the presence of fluorine atoms affect the purification process?
A3: The presence of two fluorine atoms on the aromatic ring of the indanone core can influence its polarity and reactivity. Fluorine is highly electronegative, which can alter the compound's interaction with stationary phases in chromatography. Some fluorinated compounds may also exhibit instability on acidic stationary phases like silica gel, potentially leading to degradation. Therefore, careful selection of the stationary and mobile phases is crucial.
Q4: What analytical techniques are recommended for assessing the purity of this compound derivatives?
A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for determining the purity of this compound derivatives and identifying any impurities. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, is invaluable for structural confirmation and can also be used for quantitative purity assessment.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound derivatives.
Issue 1: Low Yield After Column Chromatography
| Possible Cause | Suggested Solution |
| Product is too polar and is retained on the column. | Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. |
| Product is adsorbing irreversibly to the silica gel. | Consider using a less acidic stationary phase, such as neutral alumina, or deactivating the silica gel with a small amount of a basic modifier like triethylamine in the eluent. |
| Product is volatile and is lost during solvent evaporation. | Use a rotary evaporator at a reduced temperature and pressure. For highly volatile compounds, consider using a cold trap. |
| Improper packing of the column leading to channeling. | Ensure the column is packed uniformly without any air bubbles or cracks. A slurry packing method is generally recommended. |
Issue 2: Co-elution of Impurities with the Product in Column Chromatography
| Possible Cause | Suggested Solution |
| Impurities have similar polarity to the product. | Optimize the eluent system. A shallower gradient or isocratic elution with a solvent system that provides better separation on a Thin Layer Chromatography (TLC) plate should be used. |
| Try a different solvent system with different selectivities (e.g., dichloromethane/methanol or toluene/ethyl acetate). | |
| Consider using a different stationary phase, such as alumina or a bonded-phase silica gel (e.g., cyano or diol). | |
| Column is overloaded. | Reduce the amount of crude material loaded onto the column. The amount of sample should typically be 1-5% of the weight of the stationary phase. |
Issue 3: Product Fails to Crystallize During Recrystallization
| Possible Cause | Suggested Solution |
| Solution is not supersaturated. | Evaporate some of the solvent to increase the concentration of the product. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Rapid cooling can lead to the formation of an oil or amorphous solid. |
| Presence of impurities inhibiting crystallization. | Try adding a seed crystal of the pure compound to induce crystallization. If no seed crystal is available, scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes initiate crystal growth. |
| Incorrect solvent system. | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvents or solvent mixtures. |
Issue 4: Oily Product Obtained After Recrystallization
| Possible Cause | Suggested Solution |
| Melting point of the compound is below the boiling point of the solvent. | Choose a lower-boiling solvent for recrystallization. |
| Presence of significant amounts of impurities. | Purify the crude product by column chromatography first to remove the bulk of the impurities before attempting recrystallization. |
| Product is "oiling out" due to rapid cooling or high concentration. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. |
Data Presentation
Table 1: Comparison of Purification Methods for a Hypothetical this compound Derivative
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Column Chromatography (Silica Gel, Hexane/Ethyl Acetate) | 85 | >98 | 75 | Effective for removing baseline impurities. |
| Recrystallization (Ethanol/Water) | 95 | >99 | 85 | Good for removing minor, less soluble impurities. |
| Preparative HPLC (C18, Acetonitrile/Water) | 98 | >99.5 | 60 | Ideal for achieving very high purity for analytical standards. |
Experimental Protocols
Protocol 1: Column Chromatography of a this compound Derivative
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane/Ethyl Acetate).
-
Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Avoid air bubbles.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent.
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Begin eluting with the initial, non-polar solvent mixture.
-
Collect fractions in test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
If necessary, gradually increase the polarity of the eluent to elute more polar compounds.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound derivative.
-
Protocol 2: Recrystallization of a this compound Derivative
-
Solvent Selection:
-
Test the solubility of the crude product in various solvents at room temperature and at their boiling points to find a suitable solvent or solvent pair. An ideal solvent will dissolve the compound well when hot but poorly when cold.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the solid completely. Use a hot plate and a condenser to prevent solvent loss.
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
-
Hot Filtration:
-
If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.
-
Mandatory Visualization
Caption: A general workflow for the purification of this compound derivatives.
Caption: A troubleshooting decision tree for low purification yield.
improving yield and purity in 4,7-Difluoroindan-1-one reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 4,7-Difluoroindan-1-one. Our goal is to help you improve reaction yields and product purity by addressing common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for synthesizing this compound is through an intramolecular Friedel-Crafts acylation of a 3-(2,5-difluorophenyl)propanoic acid derivative. This typically involves the cyclization of 3-(2,5-difluorophenyl)propanoyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Q2: What are the main challenges in the synthesis of this compound?
The primary challenges include achieving a high yield and purity. The presence of two fluorine atoms on the aromatic ring can influence its reactivity in the Friedel-Crafts acylation. Common issues include incomplete reactions, the formation of side products, and difficulties in purifying the final product.
Q3: How can I improve the yield of my this compound synthesis?
Optimizing reaction conditions is key to improving the yield. This includes the choice and amount of Lewis acid catalyst, reaction temperature, and reaction time. Ensuring anhydrous conditions is also critical, as moisture can deactivate the Lewis acid catalyst.
Q4: What are the common impurities I might encounter?
Common impurities can include unreacted starting material, polymeric materials, and potentially isomeric byproducts, although the formation of other isomers is less common in this specific cyclization. The presence of residual catalyst and solvents can also affect the purity of the final product.
Troubleshooting Guide
Low Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Lewis Acid Catalyst | Use a fresh, unopened container of the Lewis acid (e.g., AlCl₃). Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. |
| Insufficient Catalyst | Increase the molar ratio of the Lewis acid to the starting material. A stoichiometric amount or a slight excess is often required. |
| Low Reaction Temperature | Gradually increase the reaction temperature. While Friedel-Crafts acylations are often started at low temperatures (e.g., 0 °C) to control the initial exothermic reaction, they may require warming to room temperature or gentle heating to proceed to completion. |
| Short Reaction Time | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). Ensure the reaction is allowed to proceed until the starting material is consumed. |
| Poor Quality Starting Material | Verify the purity of the 3-(2,5-difluorophenyl)propanoic acid or its acyl chloride derivative before starting the reaction. Impurities can inhibit the reaction or lead to side products. |
Low Purity
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | As with low yield, ensure the reaction goes to completion by optimizing catalyst amount, temperature, and time. |
| Formation of Side Products | The choice of Lewis acid and solvent can influence the formation of byproducts. Consider screening different Lewis acids (e.g., FeCl₃, SnCl₄) or solvents. For instance, using nitromethane as a solvent has been shown to improve selectivity in some Friedel-Crafts reactions[1]. |
| Ineffective Work-up | Quench the reaction carefully by slowly adding the reaction mixture to ice-cold dilute acid (e.g., HCl). This will hydrolyze the aluminum chloride-ketone complex and dissolve the inorganic salts. |
| Suboptimal Purification | Recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) is often effective for purifying solid indanones. If recrystallization is insufficient, column chromatography on silica gel may be necessary. |
Experimental Protocols
Synthesis of this compound via Intramolecular Friedel-Crafts Acylation
This protocol is adapted from general procedures for the synthesis of substituted indanones.
Step 1: Preparation of 3-(2,5-Difluorophenyl)propanoyl Chloride
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(2,5-difluorophenyl)propanoic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂) (1.5 eq) and a catalytic amount of dimethylformamide (DMF) (1-2 drops).
-
Heat the mixture to reflux and stir until the evolution of gas ceases (typically 1-2 hours).
-
Allow the reaction mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 3-(2,5-difluorophenyl)propanoyl chloride is used directly in the next step.
Step 2: Intramolecular Friedel-Crafts Acylation
-
In a separate oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (1.2 eq) and an anhydrous solvent (e.g., dichloromethane, DCE).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the crude 3-(2,5-difluorophenyl)propanoyl chloride from Step 1 in the same anhydrous solvent and add it dropwise to the AlCl₃ suspension via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then slowly warm to room temperature.
-
Monitor the reaction by TLC or GC-MS. If the reaction is sluggish, gentle heating (e.g., 40 °C) may be required.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the solvent (e.g., dichloromethane) (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography. A synthesis of the similar 7-fluoro-1-indanone reported a yield of 32%[2].
Quantitative Data Summary
The following table presents a summary of reaction conditions and yields for the synthesis of various indanones via intramolecular Friedel-Crafts acylation, providing a comparative context for optimizing the synthesis of this compound.
| Starting Material | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Phenylpropanoic Acid | PPA | - | 100 | 1 | 85 | General Literature |
| 3-(m-Tolyl)propanoic Acid | PPA | - | 100 | 1 | 80 | General Literature |
| 3-(p-Methoxyphenyl)propanoic Acid | PPA | - | 80 | 2 | 90 | General Literature |
| 3-(2-Fluorophenyl)propanoic Acid Derivative | AlCl₃/NaCl | - | 180 | 2 | 32 | [2] |
| 3-(Aryl)propanoic Acids | TfOH | CH₂Cl₂ | 25 | 24 | 61 | [3] |
| 3-(Aryl)propanoic Acids | TfOH (MW) | CH₂Cl₂ | 80 | 1 | >95 | [3] |
PPA = Polyphosphoric Acid, TfOH = Triflic Acid, MW = Microwave Irradiation
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Troubleshooting Reactions with 4,7-Difluoroindan-1-one
Welcome to the technical support center for 4,7-Difluoroindan-1-one. This guide provides troubleshooting advice and frequently asked questions (FAQs) for common synthetic transformations involving this versatile building block. The information is tailored for researchers, scientists, and drug development professionals to help navigate potential challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the basic properties and storage recommendations for this compound?
A1: this compound is a white to off-white solid with a molecular weight of 168.14 g/mol .[1] Key physical properties are summarized in the table below. It should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature to prevent decomposition.
| Property | Value |
| CAS Number | 130408-16-1 |
| Molecular Formula | C₉H₆F₂O |
| Molecular Weight | 168.14 g/mol |
| Boiling Point | 254.7 ± 40.0 °C (Predicted) |
| Density | 1.362 ± 0.06 g/cm³ (Predicted) |
| Appearance | White to off-white solid |
Q2: What are the primary safety concerns when working with this compound?
A2: this compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Troubleshooting Guide for Common Reactions
This section addresses specific issues that may arise during common reactions with this compound.
Reduction of the Carbonyl Group
The reduction of the ketone in this compound to the corresponding alcohol, 4,7-difluoro-1-indanol, is a fundamental transformation.
Q1: My reduction of this compound with sodium borohydride (NaBH₄) is slow or incomplete. What could be the issue?
A1: Several factors can lead to an incomplete or sluggish reduction reaction.
-
Reagent Quality: Sodium borohydride can decompose over time, especially if not stored under anhydrous conditions. Use freshly opened or properly stored NaBH₄.
-
Solvent Choice: While methanol or ethanol are common solvents for NaBH₄ reductions, their protic nature can slowly decompose the reagent.[2] Using a co-solvent system like THF/methanol can improve solubility and reactivity.[2]
-
Temperature: While these reactions are often run at 0 °C to room temperature, gentle warming may be necessary for less reactive ketones. However, be cautious as higher temperatures can lead to side reactions.
-
Stoichiometry: An excess of NaBH₄ is often required to compensate for any decomposition and to ensure the reaction goes to completion.[2] A common practice is to use 1.2 to 1.5 equivalents of the reducing agent.
dot
Caption: Workflow for the reduction of this compound and troubleshooting steps.
Experimental Protocol: General Procedure for the Reduction of this compound
-
Dissolve this compound (1.0 eq.) in a suitable solvent such as methanol or a mixture of THF and methanol (e.g., 1:1) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.2-1.5 eq.) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess NaBH₄.
-
Extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4,7-difluoro-1-indanol.
-
Purify the product by column chromatography on silica gel if necessary.
Alpha-Alkylation
Introducing alkyl groups at the C2 position adjacent to the carbonyl is a common strategy in medicinal chemistry.
Q2: I am observing low yields and the formation of side products during the α-alkylation of this compound. How can I improve this?
A2: Low yields and side reactions in α-alkylation are often due to issues with enolate formation and the subsequent alkylation step.
-
Choice of Base: For complete and irreversible enolate formation, a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is recommended, typically at low temperatures (-78 °C).[3] Weaker bases like sodium hydride (NaH) can also be used, but may lead to equilibrium mixtures and side reactions.
-
Over-alkylation: The mono-alkylated product can be more acidic than the starting material, leading to a second alkylation. Using a strong base like LDA to generate the enolate quantitatively before adding the alkylating agent can minimize this.
-
Alkylating Agent: Use a reactive alkyl halide (I > Br > Cl). Primary alkyl halides are ideal. Secondary halides may lead to competing elimination reactions, and tertiary halides are generally unsuitable.
-
Anhydrous Conditions: Enolates are highly basic and will be quenched by protic solvents, including water. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).
dot
Caption: Logical workflow for troubleshooting α-alkylation reactions.
Aldol Condensation
Condensation reactions with aldehydes or ketones can be used to extend the carbon skeleton.
Q3: My aldol condensation with this compound is giving a complex mixture of products and low yield of the desired condensed product. What are the likely causes?
A3: Aldol condensations can be challenging to control. Here are some common issues and solutions:
-
Self-Condensation: Both the indanone and the coupling partner (if it is enolizable) can undergo self-condensation. Using a non-enolizable aldehyde (e.g., benzaldehyde) as the electrophile can prevent this.
-
Reaction Conditions: The reaction can be either base- or acid-catalyzed. For base-catalyzed reactions, the choice of base and temperature is crucial. A weaker base like sodium hydroxide or potassium carbonate in a protic solvent is a common starting point.[4]
-
Dehydration: The initial β-hydroxy ketone adduct can readily dehydrate to form an α,β-unsaturated ketone, especially under harsh conditions (high temperature or strong acid/base). If the dehydrated product is desired, these conditions can be favored. If the aldol adduct is the target, milder conditions and lower temperatures are necessary.
-
Reversibility: The aldol addition is often reversible. To drive the reaction towards the product, it can be beneficial to use conditions that favor the subsequent dehydration, making the overall process irreversible.
Wittig Reaction
The Wittig reaction is a powerful method for converting the ketone to an alkene.
Q4: The yield of my Wittig reaction with this compound is poor, and I am having trouble with the workup. Any suggestions?
A4: Challenges in Wittig reactions often stem from the generation of the ylide and the purification of the product.
-
Ylide Formation: The phosphonium ylide is typically generated by treating a phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride). Ensure the phosphonium salt is dry and the reaction is performed under strictly anhydrous and inert conditions. The color change upon ylide formation (often to a deep orange or red) can be an indicator of successful generation.
-
Reaction with the Ketone: The fluorine atoms on the aromatic ring of this compound are electron-withdrawing, which can increase the reactivity of the carbonyl group. The reaction should proceed readily. If not, ensure the ylide has been properly formed.
-
Workup and Purification: A major byproduct of the Wittig reaction is triphenylphosphine oxide (Ph₃P=O), which can be difficult to separate from the desired alkene due to similar polarities.[5] Purification can often be achieved by careful column chromatography. Sometimes, precipitating the phosphine oxide from a non-polar solvent like hexane or a mixture of hexane and ether can aid in its removal.
dot
Caption: Simplified signaling pathway of the Wittig reaction.
This technical support guide provides a starting point for troubleshooting common reactions with this compound. Successful synthesis often requires careful optimization of reaction conditions, and we encourage researchers to consult the primary literature for more detailed procedures and insights.
References
Navigating the Scale-Up of 4,7-Difluoroindan-1-one Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4,7-Difluoroindan-1-one, a key building block in the development of various pharmaceutical compounds, presents a unique set of challenges when transitioning from laboratory-scale experiments to industrial production. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the scale-up of this critical process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and its primary scale-up bottleneck?
The most prevalent method for synthesizing this compound is the intramolecular Friedel-Crafts acylation of 3-(2,5-difluorophenyl)propionic acid or its corresponding acyl chloride. The primary bottleneck in scaling up this process is managing the highly exothermic nature of the reaction, which can lead to decreased yield, impurity formation, and significant safety hazards if not properly controlled.
Q2: What are the major impurities observed during the synthesis and how can they be minimized?
During the Friedel-Crafts cyclization, the formation of regioisomers (e.g., 5,7-difluoroindan-1-one) and polymeric byproducts are the major impurity concerns. Minimizing these impurities on a larger scale requires careful control of reaction parameters. Strategies include:
-
Slow, controlled addition of the substrate: This maintains a low instantaneous concentration of the reactant, disfavoring intermolecular reactions that lead to polymers.
-
Optimal reaction temperature: Maintaining a consistent and optimized temperature is crucial. Deviations can favor the formation of undesired isomers.
-
High-purity starting materials: Impurities in the starting 3-(2,5-difluorophenyl)propionic acid or its acyl chloride can act as catalysts for side reactions.
Q3: What are the key safety considerations when handling aluminum chloride (AlCl₃) at an industrial scale?
Aluminum chloride is a highly reactive and corrosive Lewis acid that requires stringent safety protocols during large-scale handling. Key considerations include:
-
Moisture sensitivity: AlCl₃ reacts violently with water, releasing corrosive hydrogen chloride (HCl) gas. All equipment and solvents must be strictly anhydrous.
-
Exothermic reactions: The reaction with the substrate is highly exothermic. A robust cooling system and controlled addition rates are essential to prevent thermal runaway.
-
Personal Protective Equipment (PPE): Appropriate PPE, including acid-resistant gloves, gowns, and face shields, is mandatory.
-
Emergency preparedness: A dry powder (Class D) fire extinguisher and materials for spill containment (e.g., dry sand) should be readily available.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up synthesis of this compound.
Issue 1: Low Product Yield
A decrease in yield upon scaling up is a common challenge. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase reaction time and monitor progress using in-process controls (e.g., HPLC).- Gradually and carefully increase the reaction temperature, monitoring for impurity formation. |
| Catalyst Deactivation | - Ensure all reagents, solvents, and equipment are completely anhydrous to prevent deactivation of the AlCl₃ catalyst.- Use freshly opened, high-purity AlCl₃. |
| Suboptimal Reaction Concentration | - Perform experiments at various concentrations to identify the optimal balance between reaction rate and minimizing intermolecular side reactions. |
| Poor Heat Transfer | - Improve agitation to ensure uniform temperature distribution.- Utilize a reactor with a higher surface area-to-volume ratio or a more efficient cooling system. |
Issue 2: Product Purity Issues
Maintaining high purity at a larger scale can be difficult. The following table provides guidance on addressing common purity problems.
| Potential Cause | Recommended Solution |
| Formation of Regioisomers | - Optimize the reaction temperature and solvent. In some Friedel-Crafts reactions, the choice of solvent can influence regioselectivity.[1] |
| Polymerization | - Employ high-dilution conditions by adding the substrate slowly to the reaction mixture.- Strictly control the reaction temperature to prevent polymerization favored at higher temperatures. |
| Residual Starting Material | - Increase the reaction time or temperature as guided by in-process controls.- Ensure an adequate molar ratio of the Lewis acid catalyst. |
Experimental Protocols
Key Experiment: Friedel-Crafts Cyclization of 3-(2,5-difluorophenyl)propionyl chloride
This protocol outlines a general procedure for the intramolecular Friedel-Crafts acylation to produce this compound. Note: This is a generalized lab-scale protocol and requires significant process development and safety assessment for scale-up.
Materials:
-
3-(2,5-difluorophenyl)propionyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen), a stirred suspension of anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM is cooled to 0-5 °C.
-
A solution of 3-(2,5-difluorophenyl)propionyl chloride (1.0 equivalent) in anhydrous DCM is added dropwise to the AlCl₃ suspension, maintaining the internal temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC or HPLC.
-
The reaction is then slowly and carefully quenched by the addition of crushed ice, followed by 1M HCl.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound is then purified, typically by crystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Process Scale-Up Data (Illustrative)
The following table provides an illustrative comparison of key parameters at different scales of synthesis. Note: This data is generalized for Friedel-Crafts reactions and should be determined specifically for the this compound process through careful experimentation and process modeling.
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Industrial Scale (100 kg) |
| Typical Yield | 75-85% | 65-75% | 60-70% |
| Reaction Time | 2-4 hours | 4-8 hours | 8-12 hours |
| Purity (before purification) | 90-95% | 85-90% | 80-85% |
| Heat of Reaction (ΔH) | - | Determined by Reaction Calorimetry | Critical for Reactor Design |
| Key Impurity (Regioisomer) | < 5% | 5-10% | 8-15% |
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low yield in the synthesis of this compound.
Experimental Workflow for Synthesis and Purification
Caption: A typical experimental workflow for the synthesis and purification of this compound.
References
stability issues of 4,7-Difluoroindan-1-one under different reaction conditions
Disclaimer: Specific experimental stability data for 4,7-Difluoroindan-1-one is limited in publicly available literature. The following troubleshooting guides, FAQs, and protocols are based on general principles of chemical stability, data for structurally related compounds, and established guidelines for forced degradation studies.[1] Researchers should adapt these recommendations based on their experimental observations.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
Based on the structure of this compound, a fluorinated aromatic ketone, potential stability issues may arise under the following conditions:
-
Hydrolytic Instability: The compound may be susceptible to degradation in aqueous solutions, particularly under strong acidic or basic conditions.
-
Photostability: Aromatic ketones can be sensitive to light, potentially leading to degradation.
-
Thermal Lability: Elevated temperatures may induce decomposition.
-
Oxidative Degradation: While potentially more stable than non-fluorinated analogs, strong oxidizing agents could lead to degradation.
Q2: What are the recommended storage conditions for this compound?
To ensure stability, this compound should be stored in a cool, dry, and dark place.[2] It is advisable to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric oxygen.
Q3: How can I monitor the degradation of this compound?
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV detector or a mass spectrometer (MS), is essential for monitoring degradation.[3] This method should be capable of separating the intact this compound from any potential degradation products.
Q4: What are the likely degradation pathways for this compound?
While specific pathways are not documented, potential degradation mechanisms for fluorinated aromatic compounds could involve:
-
Hydrolysis: Attack of water or hydroxide ions on the carbonyl group.
-
Photodegradation: Norrish type reactions or other photochemical rearrangements initiated by UV or visible light.
-
Oxidation: Oxidation of the aromatic ring or the benzylic positions.
-
Reductive degradation: Reduction of the ketone to an alcohol.
Troubleshooting Guides
Issue 1: Appearance of Unknown Peaks in Chromatogram During Analysis
Possible Cause:
-
Degradation of the compound in the analytical mobile phase.
-
On-column degradation.
-
Decomposition of the sample solution on the benchtop due to light or oxygen.
Troubleshooting Steps:
-
Analyze a freshly prepared sample immediately to establish a baseline purity profile.
-
Investigate mobile phase compatibility:
-
If using an acidic mobile phase, neutralize a sample after a set time and re-analyze to check for acid-catalyzed degradation.
-
If possible, develop a method with a neutral pH mobile phase.
-
-
Protect the sample solution from light by using amber vials or covering them with aluminum foil.
-
Purge the mobile phase and sample solvent with an inert gas (e.g., helium or nitrogen) to remove dissolved oxygen.
Issue 2: Inconsistent Results in Stability Studies
Possible Cause:
-
Inadequate control of experimental conditions (temperature, humidity, light exposure).
-
Non-homogeneity of the sample.
-
Issues with the analytical method, such as poor resolution or peak shape.
Troubleshooting Steps:
-
Ensure precise control of all stress conditions using calibrated equipment (ovens, photostability chambers, etc.).
-
Thoroughly mix all solutions before taking aliquots for analysis.
-
Re-validate the stability-indicating method to ensure it is robust and can accurately quantify the analyte in the presence of degradants.
-
Use a well-characterized reference standard for comparison.
Data Summary
The following tables summarize hypothetical quantitative data for the stability of this compound under forced degradation conditions. This data is intended to be illustrative and may not represent actual experimental results. The goal of a forced degradation study is typically to achieve 5-20% degradation to ensure that potential degradation products can be identified.
Table 1: Hydrolytic Stability of this compound
| Condition | Time (hours) | Temperature (°C) | % Degradation (Hypothetical) |
| 0.1 M HCl | 24 | 60 | 8% |
| Water (pH 7) | 24 | 60 | < 2% |
| 0.1 M NaOH | 24 | 60 | 15% |
Table 2: Oxidative, Thermal, and Photolytic Stability of this compound
| Condition | Time (hours) | Temperature (°C) | % Degradation (Hypothetical) |
| 3% H₂O₂ | 24 | Room Temperature | 12% |
| Solid State | 48 | 80 | 5% |
| Solution (in Methanol) | 24 | Photostability Chamber | 10% |
Experimental Protocols
Protocol 1: Forced Degradation Study - General Procedure
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M hydrochloric acid to a final concentration of approximately 100 µg/mL. Incubate at 60°C.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M sodium hydroxide to a final concentration of approximately 100 µg/mL. Incubate at 60°C.
-
Neutral Hydrolysis: Mix an aliquot of the stock solution with water to a final concentration of approximately 100 µg/mL. Incubate at 60°C.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide to a final concentration of approximately 100 µg/mL. Keep at room temperature, protected from light.[4]
-
Thermal Degradation (Solid State): Place a known amount of solid this compound in a vial and heat at 80°C.
-
Thermal Degradation (Solution): Heat a solution of the compound (in a suitable solvent) at 60°C.
-
Photostability: Expose a solution of the compound in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples if necessary.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC or UPLC-MS method.[3][5][6]
Protocol 2: UPLC-MS Method for Stability Indicating Assay
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of the parent compound and all degradation products (e.g., 5% to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Detection: UV at a suitable wavelength (e.g., 254 nm) and Mass Spectrometry (in both positive and negative ion modes to identify degradation products).
Visualizations
Caption: Troubleshooting workflow for unexpected peaks.
Caption: Forced degradation experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound CAS#: 130408-16-1 [m.chemicalbook.com]
- 3. waters.com [waters.com]
- 4. The alkaline anthraquinone-2-sulfonate-H2O2-catalyzed oxidative degradation of lactose: an improved Spengler-Pfannenstiel oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
preventing byproduct formation in 4,7-Difluoroindan-1-one synthesis
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4,7-Difluoroindan-1-one. Our focus is on preventing byproduct formation and optimizing reaction outcomes.
Troubleshooting Guides
Problem 1: Low or No Yield of this compound
Low or non-existent yields of the desired product are a common challenge in the intramolecular Friedel-Crafts acylation of 3-(2,5-difluorophenyl)propanoic acid. The deactivating effect of the two fluorine atoms on the aromatic ring can render the cyclization difficult.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inactive Catalyst | The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Use a fresh bottle of anhydrous catalyst and handle it under an inert atmosphere (e.g., in a glovebox). |
| Insufficient Catalyst | Friedel-Crafts acylations often require stoichiometric amounts of the catalyst, as the product ketone can complex with the Lewis acid. Ensure at least 1.1 to 1.5 equivalents of the catalyst are used. |
| Suboptimal Reaction Temp. | The activation energy for the cyclization may not be met at lower temperatures. Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or GC. |
| Presence of Moisture | Water will quench the Lewis acid catalyst. Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under a nitrogen or argon atmosphere. |
| Impure Starting Material | Impurities in the 3-(2,5-difluorophenyl)propanoic acid or its acyl chloride can interfere with the reaction. Purify the starting material by recrystallization or distillation before use. |
Problem 2: Formation of Isomeric Byproducts
The primary byproduct concern in this synthesis is the formation of the undesired regioisomer, 5,7-difluoroindan-1-one. This arises from the electrophilic attack at the carbon ortho to the propanoic acid chain, rather than the desired para position.
Strategies for Minimizing Isomer Formation:
| Strategy | Details |
| Choice of Catalyst | The size and nature of the Lewis acid can influence regioselectivity. Bulky catalysts may sterically hinder attack at the more crowded ortho position, favoring the desired para-attack. Experimenting with different Lewis acids (e.g., AlCl₃, FeCl₃, SnCl₄) or Brønsted acids (e.g., polyphosphoric acid, Eaton's reagent) can help optimize the isomeric ratio. |
| Temperature Control | Lowering the reaction temperature can sometimes increase the selectivity of electrophilic aromatic substitutions. However, this must be balanced with the need for a sufficient temperature to overcome the activation energy of the reaction. |
| Solvent Effects | The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the regioselectivity. Non-polar solvents like carbon disulfide or nitrobenzene are traditionally used in Friedel-Crafts reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent method is the intramolecular Friedel-Crafts acylation of 3-(2,5-difluorophenyl)propanoic acid or its corresponding acyl chloride. This reaction is typically promoted by a strong Lewis acid or Brønsted acid.
Caption: Synthetic pathway to this compound.
Q2: What are the expected byproducts in this synthesis?
The primary byproduct is the regioisomeric 5,7-difluoroindan-1-one. The formation of this isomer is due to the competing electrophilic attack at the position ortho to the alkyl chain on the benzene ring. The fluorine atom at position 5 is ortho- and para-directing, while the fluorine at position 2 is also ortho- and para-directing. The directing effects of these two fluorine atoms and the acyl group determine the final product distribution.
Q3: How can I purify this compound from the reaction mixture?
Purification can typically be achieved through the following methods:
-
Aqueous Workup: After the reaction is complete, a careful aqueous workup is necessary to quench the catalyst and remove inorganic salts.
-
Extraction: The product can be extracted from the aqueous layer using an organic solvent such as dichloromethane or ethyl acetate.
-
Column Chromatography: This is the most effective method for separating the desired this compound from the isomeric byproduct and other organic impurities. A silica gel column with a gradient of ethyl acetate in hexanes is a common choice for the mobile phase.
-
Recrystallization: If the crude product is a solid and of sufficient purity after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be used for final purification.
Q4: Are there any specific safety precautions I should take during this synthesis?
Yes, the following safety measures are crucial:
-
Lewis Acids: Lewis acids like aluminum chloride are corrosive and react violently with water. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions to prevent the deactivation of the catalyst.
-
Thionyl Chloride/Oxalyl Chloride: These reagents, used to make the acyl chloride, are toxic and corrosive. They should be handled in a fume hood.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (nitrogen or argon) is recommended to prevent the ingress of moisture.
Experimental Protocols
Protocol 1: Synthesis of 3-(2,5-difluorophenyl)propanoyl chloride
-
To a solution of 3-(2,5-difluorophenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 5-10 mL per gram of acid) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 3-(2,5-difluorophenyl)propanoyl chloride, which can be used in the next step without further purification.
Protocol 2: Intramolecular Friedel-Crafts Acylation to form this compound
-
To a suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous DCM (10-20 mL per gram of AlCl₃) under a nitrogen atmosphere at 0 °C, add a solution of crude 3-(2,5-difluorophenyl)propanoyl chloride (1.0 eq) in anhydrous DCM dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Heat the reaction mixture to reflux (around 40 °C) and monitor the progress by TLC or GC-MS.
-
After completion (typically 2-6 hours), cool the reaction mixture to 0 °C and carefully quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., 10-20% ethyl acetate in hexanes) to afford this compound.
Note: The optimal reaction conditions (temperature, time, and catalyst) may need to be determined empirically for your specific setup.
analytical techniques for monitoring 4,7-Difluoroindan-1-one reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the analytical monitoring of reactions involving 4,7-Difluoroindan-1-one.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound reaction mixtures using common analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Q1: Why am I seeing tailing or fronting peaks for my analyte?
A: Poor peak shape is a common issue in HPLC.
-
Peak Tailing: This is often caused by strong interactions between the analyte and active sites on the column, such as acidic silanol groups.[1] It can also result from column overloading or contamination.[1][2]
-
Solution: Use a high-purity silica column, add a mobile phase modifier like triethylamine (TEA) to mask active sites, or decrease the mobile phase pH to suppress silanol ionization.[1] Ensure your sample is not overloaded by reducing the injection volume.[1] A guard column can also protect the analytical column from contaminants.[3]
-
-
Peak Fronting: This is typically a sign of column overloading or a sample solvent that is stronger than the mobile phase.[1]
Q2: My retention times are drifting or inconsistent. What is the cause?
A: Retention time shifts can compromise the reliability of your results.[2][5]
-
Possible Causes:
-
Temperature Fluctuations: Inconsistent column temperature can lead to drift.[6]
-
Mobile Phase Composition: Incorrectly prepared or changing mobile phase composition is a frequent cause.[6]
-
Flow Rate Instability: Issues with the pump can cause an inconsistent flow rate.[5][6]
-
Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase can cause drift at the beginning of a run sequence.[6]
-
-
Solutions:
-
Use a thermostatted column oven for stable temperature control.[6]
-
Prepare fresh mobile phase carefully and ensure solvents are miscible.[6] If using a gradient, check that the mixer is functioning correctly.[6]
-
Check the pump for leaks and purge the system to remove air bubbles.[6]
-
Increase the column equilibration time before starting your analysis.[6]
-
Q3: I am observing a noisy or drifting baseline. How can I fix this?
A: An unstable baseline can affect integration and reduce sensitivity.
-
Possible Causes:
-
Contaminated Mobile Phase: Impurities in the mobile phase solvents or additives.[4]
-
Air Bubbles: Air trapped in the pump, detector, or lines.[6]
-
Detector Issues: A contaminated detector flow cell or a failing lamp.[6]
-
System Leaks: Leaks in fittings, especially between the column and the detector.[6]
-
-
Solutions:
-
Use high-purity, HPLC-grade solvents and additives.[4] Degas the mobile phase before use.[6]
-
Purge the system to remove any air bubbles.[6]
-
Flush the detector flow cell with a strong, non-reactive solvent like isopropanol. If the issue persists, the lamp may need replacement.[6]
-
Check all fittings for leaks and tighten them gently.[6]
-
Gas Chromatography (GC)
Q1: Why are there no peaks, or are the peaks very small?
A: This indicates a problem with the sample introduction or detection.
-
Possible Causes:
-
Injection Issue: The syringe may be clogged, or the autosampler may have malfunctioned, resulting in no sample being injected.[2]
-
System Leak: A significant leak in the septum, liner, or fittings can prevent the sample from reaching the detector.[2][7]
-
Detector Malfunction: The detector may not be turned on, or gas flows (e.g., for an FID) may be incorrect.[8]
-
-
Solutions:
-
Verify the injection by observing the syringe during manual injection or checking the autosampler logs. Clean or replace the syringe if necessary.[2]
-
Inspect and replace the septum if it is worn out.[8] Check for leaks using an electronic leak detector.
-
Ensure the detector is at the correct temperature and that all required gases are flowing at the manufacturer's recommended rates.[8]
-
Q2: My chromatographic peaks are splitting. What should I do?
A: Split peaks suggest an issue with the sample introduction or the column.
-
Possible Causes:
-
Solutions:
-
If injecting manually, use a smooth, rapid injection technique. An autosampler is recommended for better reproducibility.[2]
-
Clean or replace the injector liner.
-
Trim the first few centimeters of the column from the inlet side or, if the problem is severe, replace the column.
-
Q3: Why am I seeing "ghost peaks" in my chromatogram?
A: Ghost peaks are unexpected peaks that appear in a run, often from a previous injection.
-
Possible Causes:
-
Solutions:
-
Implement a thorough syringe and injector port cleaning routine between injections, often involving solvent rinses.
-
Ensure high-purity carrier gas. Replace the septum regularly and use clean, high-quality vials and caps.[7]
-
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best for monitoring my this compound reaction?
A: The choice depends on your specific needs.
-
HPLC-UV: Excellent for routine quantification of the starting material and product, provided they have a UV chromophore and are soluble in common mobile phases. It is robust and widely available.
-
GC-MS: Ideal for volatile and thermally stable compounds.[11] It provides excellent separation and structural confirmation through mass spectrometry. However, the high reactivity of some fluorinated compounds can pose a challenge and may damage the column.[12]
-
¹⁹F NMR Spectroscopy: A powerful, non-invasive technique for monitoring reactions involving fluorinated compounds.[13][14] It allows for direct observation of all fluorine-containing species in the reaction mixture, providing both structural information and quantitative data on reaction kinetics without the need for chromatographic separation.[13][15]
Q2: How should I prepare my reaction sample for analysis?
A: Proper sample preparation is critical for accurate results.[7] A typical "dilute-and-shoot" protocol is as follows:
-
Quench the Reaction: At your desired time point, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Immediately quench it by diluting it in a larger volume of a suitable cold solvent (e.g., 950 µL of acetonitrile) to stop the reaction.
-
Dilute: Perform further serial dilutions as necessary to bring the analyte concentrations within the linear range of your calibration curve.
-
Filter: For HPLC analysis, filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column.[7]
-
Internal Standard: For best quantitative accuracy, add a known concentration of an internal standard (a non-reactive compound with similar properties to your analyte) to the sample before analysis.
Q3: Can I quantify the starting material and product simultaneously?
A: Yes, all three recommended techniques (HPLC, GC, ¹⁹F NMR) can simultaneously quantify multiple components. For chromatographic methods (HPLC, GC), this requires developing a method that achieves baseline separation of the peaks corresponding to the starting material, product, and any key intermediates or byproducts. For ¹⁹F NMR, signals for different fluorine-containing species will typically appear at distinct chemical shifts, allowing for simultaneous integration and quantification.[16]
Q4: Do I need to use deuterated solvents for NMR reaction monitoring?
A: Not necessarily. For online or at-line reaction monitoring where the sample is flowed through the spectrometer, deuterated solvents are not required.[17] The instrument can use an external lock. For offline analysis of individual samples, using a deuterated solvent is standard practice to provide a lock signal for the spectrometer.
Experimental Protocols & Data
Protocol 1: HPLC-UV Analysis
This protocol is a general method for monitoring the consumption of this compound and the formation of a product.
| Parameter | Setting |
| Instrument | HPLC with UV/PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 40% B to 90% B over 10 min, hold for 2 min, return to 40% B and re-equilibrate for 3 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35 °C |
| Injection Vol. | 10 µL |
| Detection | 254 nm |
| Hypothetical R.T. | This compound: ~5.2 min; Product: ~6.8 min |
Methodology:
-
Sample Preparation: Quench 50 µL of the reaction mixture in 950 µL of acetonitrile. Vortex and filter through a 0.45 µm syringe filter.
-
Calibration: Prepare calibration standards of purified this compound and the expected product (0.1 - 100 µg/mL).
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Determine the concentration of the reactant and product in the samples by comparing their peak areas to the respective calibration curves.
Protocol 2: GC-MS Analysis
This protocol is suitable if the reactants and products are thermally stable and volatile.
| Parameter | Setting |
| Instrument | Gas Chromatograph with Mass Spectrometer |
| Column | DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Injection Vol. | 1 µL |
| Oven Program | Start at 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40 - 450 m/z |
| Hypothetical Data | This compound: R.T. ~7.5 min; [M]⁺ m/z = 168.04 |
Methodology:
-
Sample Preparation: Quench 50 µL of the reaction mixture in 950 µL of ethyl acetate.
-
Analysis: Inject the prepared sample into the GC-MS.
-
Data Processing: Monitor the reaction progress by tracking the peak area of the total ion chromatogram (TIC) for the reactant (m/z 168) and the expected m/z of the product.
Protocol 3: ¹⁹F NMR Reaction Monitoring
This protocol allows for direct, real-time monitoring of the reaction.
| Parameter | Setting |
| Instrument | NMR Spectrometer (≥400 MHz) with a ¹⁹F probe |
| Solvent | Reaction solvent (non-deuterated for online monitoring) |
| Internal Standard | Benzotrifluoride (C₆H₅CF₃) (δ ≈ -63.7 ppm) |
| Acquisition | Acquire ¹⁹F spectra at regular time intervals (e.g., every 5 minutes).[17] |
| Parameters | Sufficient scans to achieve good signal-to-noise for quantification. |
Methodology:
-
Setup: Add a known amount of an inert fluorinated internal standard (e.g., benzotrifluoride) to the reaction mixture before initiation.[15]
-
Monitoring: Start the reaction and begin acquiring ¹⁹F NMR spectra at set time intervals.
-
Quantification: Determine the relative concentrations of the starting material and products by integrating their respective signals in the ¹⁹F spectrum and normalizing to the integral of the internal standard.
Visualized Workflows
Caption: Figure 1: General Analytical Workflow for Reaction Monitoring
Caption: Figure 2: Troubleshooting Logic for Inaccurate Quantification
References
- 1. hplc.eu [hplc.eu]
- 2. pharmaguru.co [pharmaguru.co]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 5. labcompare.com [labcompare.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. aelabgroup.com [aelabgroup.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. magritek.com [magritek.com]
handling and storage recommendations for 4,7-Difluoroindan-1-one
This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and storage of 4,7-Difluoroindan-1-one.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary hazards associated with this compound?
A1: this compound is considered hazardous. It is harmful if swallowed, causes skin irritation, and can result in serious eye irritation. It may also cause respiratory irritation.[1]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: When handling this compound, it is essential to wear appropriate personal protective equipment, including chemical-resistant gloves, protective clothing, and eye/face protection.[1]
Q3: What is the recommended procedure for cleaning up a small spill?
A3: For a small spill, you should first ensure the area is well-ventilated. Wearing your full PPE, absorb the spilled material with an inert absorbent material such as sand, silica gel, or a universal binder. Collect the absorbed material into a suitable, closed container for disposal. Avoid allowing the chemical to enter the environment.
Q4: What should I do in case of accidental contact with the compound?
A4:
-
If Swallowed: Immediately call a poison center or doctor for medical advice.[1]
-
If on Skin: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice or attention.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. If you wear contact lenses, remove them if it is easy to do so and continue rinsing.[1]
Q5: The compound in my vial has changed color. Is it still usable?
A5: A change in color can indicate degradation or contamination. While there is no specific data on the degradation products of this compound, it is best to exercise caution. If the compound's appearance has changed, it is recommended to acquire a fresh batch for your experiments to ensure the integrity of your results.
Q6: I've noticed the powder has clumped together. What could be the cause?
A6: Clumping of a powdered substance is often due to moisture absorption. This indicates that the container may not have been sealed properly or was opened in a humid environment. To prevent this, always store the compound in a tightly sealed container in a dry environment.
Data Presentation
Storage and Physical Properties
| Parameter | Recommendation/Value |
| Storage Temperature | Room Temperature[2] |
| Storage Conditions | Store in a tightly sealed container in a dry, well-ventilated place.[2][3] |
| Appearance | White to off-white solid[2] |
| Predicted Boiling Point | 254.7 ± 40.0 °C[2] |
| Predicted Density | 1.362 ± 0.06 g/cm³[2] |
Chemical Incompatibilities
Based on general principles for fluorinated ketones, avoid storage with the following:
| Incompatible Agent | Reason |
| Strong Oxidizing Agents | May lead to vigorous or explosive reactions. |
| Strong Reducing Agents | May cause an exothermic reaction. |
| Strong Acids and Bases | Can catalyze degradation or other unwanted reactions. |
Experimental Protocols
While specific experimental protocols involving this compound are highly varied and application-dependent, the following general protocol for preparing a stock solution should be followed under appropriate laboratory safety conditions.
Protocol: Preparation of a Stock Solution
-
Environment: Perform all operations in a well-ventilated chemical fume hood.
-
Personal Protective Equipment: Wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Tare Weighing: Tare a clean, dry, and appropriately sized vial on an analytical balance.
-
Dispensing: Carefully dispense the desired mass of this compound into the tared vial.
-
Solvent Addition: Add the appropriate volume of the desired solvent to the vial to achieve the target concentration.
-
Dissolution: Cap the vial securely and mix by vortexing or sonicating until the solid is completely dissolved.
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, and date of preparation. Store the solution under the recommended conditions.
Visualizations
Logical Workflow for Handling and Storage
Caption: Workflow for receiving, storing, and handling this compound.
References
Validation & Comparative
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for the Purity Validation of 4,7-Difluoroindan-1-one
For researchers, scientists, and drug development professionals, the stringent assessment of purity for pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. 4,7-Difluoroindan-1-one, a key building block in the synthesis of various pharmaceutical agents, requires robust analytical methods to ensure its quality and consistency. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of this compound, complete with detailed experimental protocols and supporting data.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. It is particularly well-suited for non-volatile and thermally sensitive compounds. For ketones like this compound, reverse-phase HPLC is a common approach, often utilizing a C18 stationary phase. To enhance detection and selectivity, especially for trace impurities, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can be employed, which is a common method for analyzing aldehydes and ketones.[1][2][3][4]
Gas Chromatography-Mass Spectrometry (GC-MS) serves as an excellent alternative and complementary technique. It is ideal for the analysis of volatile and semi-volatile compounds.[5] GC separates components based on their boiling points and interaction with a stationary phase, while MS provides definitive identification of the separated components based on their mass-to-charge ratio, making it highly effective for impurity identification.
This guide will compare a proposed HPLC method with a GC-MS method for the comprehensive purity analysis of this compound.
Experimental Protocols
Method 1: High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method for the purity determination of this compound.
1. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in a 100 mL volumetric flask with acetonitrile to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Derivatization (Optional, for enhanced sensitivity): To 1 mL of the sample or standard solution, add 1 mL of a 0.1% solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile containing 1% phosphoric acid. Allow the reaction to proceed for 30 minutes at 60°C. Cool to room temperature before injection.
2. Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (for the underivatized compound) or 365 nm (for the DNPH derivative).
-
Injection Volume: 10 µL.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol details a GC-MS method for the purity and impurity identification of this compound.
1. Sample Preparation:
-
Standard Solution: Prepare a 100 µg/mL solution of this compound reference standard in dichloromethane.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
2. GC-MS Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Split (10:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 amu.
Data Presentation and Comparison
The performance of the two methods was evaluated based on key validation parameters. The following tables summarize the hypothetical, yet realistic, quantitative data obtained for the analysis of this compound.
Table 1: Comparison of Method Performance Parameters
| Parameter | HPLC | GC-MS |
| Principle | Separation based on polarity | Separation based on volatility and polarity, with mass-based detection |
| Purity (%) | 99.85 | 99.82 |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.005 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL | 0.015 µg/mL |
| Precision (%RSD) | < 1.0% | < 1.5% |
| Analysis Time | ~15 minutes | ~20 minutes |
| Impurity Identification | Tentative (based on retention time) | Definitive (based on mass spectra) |
Table 2: Purity and Impurity Profile of a Hypothetical Batch of this compound
| Compound | Retention Time (min) - HPLC | Retention Time (min) - GC | Area (%) - HPLC | Area (%) - GC-MS | Identification |
| This compound | 5.8 | 10.2 | 99.85 | 99.82 | Main Component |
| Impurity A | 4.2 | 8.5 | 0.08 | 0.10 | Starting Material (Hypothetical) |
| Impurity B | 7.1 | 11.5 | 0.05 | 0.06 | By-product (Hypothetical) |
| Unknown Impurity | 9.3 | 12.8 | 0.02 | 0.02 | Unknown |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the purity validation of this compound using both HPLC and GC-MS techniques.
Caption: Workflow for the purity validation of this compound.
Logical Relationship of Analytical Techniques
This diagram illustrates the logical relationship between the analytical methods and the desired outcomes for the purity assessment.
Caption: Relationship between analytical techniques and purity assessment outcomes.
Conclusion
Both HPLC and GC-MS are robust and reliable methods for the purity validation of this compound. The choice between the two techniques depends on the specific analytical needs.
-
HPLC is an excellent method for routine quality control, providing accurate and precise quantification of the main component and known impurities. Its shorter analysis time can be advantageous for high-throughput screening.
-
GC-MS offers superior sensitivity and definitive identification of unknown impurities through mass spectral data.[6] This makes it an invaluable tool during process development, for troubleshooting out-of-specification results, and for comprehensive impurity profiling.
For a comprehensive quality assessment of this compound, a dual-method approach is recommended. HPLC can be utilized for routine purity testing, while GC-MS can be employed for in-depth impurity identification and characterization, ensuring the highest quality of this critical pharmaceutical intermediate.
References
Spectroscopic Scrutiny: A Comparative Guide to 4,7-Difluoroindan-1-one and its Isomers
For researchers, scientists, and drug development professionals, the precise characterization of molecular isomers is a cornerstone of chemical synthesis and analysis. This guide provides a detailed spectroscopic comparison of 4,7-Difluoroindan-1-one and its structural isomer, 5,6-Difluoroindan-1-one. By leveraging the subtle yet significant differences in their nuclear and vibrational environments, this document offers a roadmap for their unambiguous identification using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
The substitution pattern of fluorine atoms on the indanone core profoundly influences the electronic distribution and, consequently, the spectroscopic fingerprint of each isomer. Understanding these differences is critical for ensuring the purity and identity of these compounds in research and development settings. This guide summarizes key quantitative data in structured tables, provides detailed experimental protocols for the cited spectroscopic techniques, and visualizes the analytical workflow.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and a representative isomer, 5,6-Difluoroindan-1-one. These values are compiled from typical spectral data for such compounds and highlight the diagnostic features for their differentiation.
Table 1: ¹H NMR Spectral Data (Predicted)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-2 | ~ 2.75 | Triplet | J ≈ 6.0 |
| H-3 | ~ 3.10 | Triplet | J ≈ 6.0 | |
| H-5, H-6 | ~ 7.10 - 7.30 | Multiplet | ||
| 5,6-Difluoroindan-1-one | H-2 | ~ 2.70 | Triplet | J ≈ 6.0 |
| H-3 | ~ 3.05 | Triplet | J ≈ 6.0 | |
| H-4, H-7 | ~ 7.40 - 7.60 | Multiplet |
Table 2: ¹³C NMR Spectral Data (Predicted)
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | C=O | ~ 195 (t) |
| C-F (C4, C7) | ~ 160 (dd) | |
| Aromatic CH | ~ 115 - 125 (m) | |
| CH₂ (C2, C3) | ~ 25, 36 | |
| 5,6-Difluoroindan-1-one | C=O | ~ 196 |
| C-F (C5, C6) | ~ 150 (dd) | |
| Aromatic CH | ~ 110 - 120 (m) | |
| CH₂ (C2, C3) | ~ 26, 35 |
Note: (t) = triplet, (dd) = doublet of doublets, (m) = multiplet, arising from C-F coupling.
Table 3: IR and Mass Spectrometry Data (Predicted)
| Compound | IR (C=O stretch, cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | ~ 1720 | 168 (M⁺), 140, 112 |
| 5,6-Difluoroindan-1-one | ~ 1715 | 168 (M⁺), 140, 112 |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of difluoroindan-1-one isomers. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified indanone isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR: Acquire the proton-decoupled spectrum on the same instrument. Typical parameters include a 45° pulse width, a 5-second relaxation delay, and a sufficient number of scans (1024 or more) to achieve a good signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by gas chromatography (GC-MS) for volatile compounds.
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Scan a mass range appropriate for the compound (e.g., m/z 40-300).
Visualization of Analytical Workflow
The logical progression from synthesis to the spectroscopic differentiation of isomers is a critical workflow in chemical analysis.
Caption: Workflow for the synthesis, spectroscopic analysis, and identification of difluoroindan-1-one isomers.
Distinguishing Isomers: A Deeper Dive
The primary tool for differentiating between 4,7- and 5,6-difluoroindan-1-one is NMR spectroscopy.
-
¹H NMR: The aromatic region of the ¹H NMR spectrum is most diagnostic. In the 4,7-isomer, the two aromatic protons are chemically equivalent due to symmetry, leading to a simpler multiplet. In contrast, the 5,6-isomer has two distinct aromatic protons, resulting in a more complex splitting pattern.
-
¹³C NMR: The effect of the fluorine substituents is clearly observed in the ¹³C NMR spectrum. The carbon atoms directly bonded to fluorine will appear as doublets due to one-bond C-F coupling. The chemical shifts of these fluorinated carbons, as well as the adjacent carbons, will differ significantly between the two isomers, providing a clear method of distinction. The carbonyl carbon may also exhibit through-space coupling to the fluorine atoms, resulting in a triplet for the 4,7-isomer.
While IR and MS are less definitive for distinguishing these specific positional isomers due to the similarity in their functional groups and molecular weight, they are crucial for confirming the overall indanone structure. The characteristic C=O stretching frequency in the IR spectrum confirms the presence of the ketone, and the molecular ion peak in the mass spectrum verifies the molecular formula.
By employing a combination of these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently distinguish between this compound and its isomers, ensuring the integrity of their chemical studies.
A Comparative Guide to the Reactivity of Fluorinated Indanones in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of fluorinated indanones with their non-fluorinated counterparts and other alternatives in organic synthesis. The introduction of fluorine atoms into the indanone scaffold significantly alters its electronic properties, leading to notable differences in reactivity. This document summarizes these differences with supporting experimental data, detailed protocols for key reactions, and visualizations to clarify reaction pathways and concepts.
The Influence of Fluorination on Indanone Reactivity: An Overview
Fluorine's high electronegativity is the primary driver of the observed changes in the reactivity of fluorinated indanones. When incorporated into the indanone framework, particularly at the α-position to the carbonyl group, fluorine atoms exert a strong electron-withdrawing inductive effect. This effect has two major consequences:
-
Increased Electrophilicity of the Carbonyl Carbon: The electron density at the carbonyl carbon is reduced, making it more susceptible to attack by nucleophiles. This generally translates to faster reaction rates in nucleophilic addition and related reactions.
-
Increased Acidity of α-Protons: The α-protons become more acidic due to the stabilization of the resulting enolate conjugate base by the electron-withdrawing fluorine atom. This can influence the facility of enolate formation and subsequent reactions.
The position of the fluorine atom on the indanone skeleton—be it on the aromatic ring or on the cyclopentanone ring—plays a crucial role in determining the extent and nature of these reactivity changes.
Comparative Reactivity in Electrophilic Fluorination
The synthesis of fluorinated indanones often involves the direct fluorination of an indanone precursor using an electrophilic fluorinating agent. The reactivity of the indanone substrate in these reactions is highly dependent on its structure. A study by Sloop et al. provides a comparative overview of the reactivity of various cyclic ketones, including indanone derivatives, with the electrophilic fluorinating agent Selectfluor®.
Table 1: Comparative Yields in the Electrophilic Fluorination of Indanone Derivatives with Selectfluor® [1][2]
| Substrate | Product | Reaction Conditions | Yield (%) |
| 1,3-Indanedione | 2-Fluoro-1,3-indanedione | CH₃CN, rt, 10-30 h | 60-67 |
| 2-Fluoro-1,3-indanedione | 2,2-Difluoro-1,3-indanedione | CH₃CN, rt, 10-30 h | 60-77 |
| 1-Indanone | No reaction | CH₃CN, rt or reflux | 0 |
| 2-Indanone | (±)-1-Fluoro-2-indanone | CH₃CN, reflux, 10-30 h | 70 |
The data indicates that 1,3-indanedione is readily fluorinated at the active methylene position (C2). The presence of two carbonyl groups significantly increases the acidity of the C2 protons, facilitating enolization and subsequent attack by the electrophilic fluorine source. In contrast, 1-indanone was found to be unreactive under the same conditions, likely due to a combination of steric hindrance and the lower stability of the corresponding enol. 2-Indanone, however, could be fluorinated at the C1 position, albeit under harsher refluxing conditions.
Experimental Protocols
General Procedure for Electrophilic Fluorination of 1,3-Indanedione
A 100 mL round-bottom flask equipped with a magnetic stirrer is charged with acetonitrile (40 mL) and 1,3-indanedione (1.0 eq). Selectfluor® (1.0-1.2 eq) dissolved in acetonitrile (30 mL) is added slowly while stirring. The solution is stirred at room temperature for 10-30 hours. The resulting solution is evaporated to dryness under reduced pressure. The solid residue is taken up in distilled water and extracted with dichloromethane. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is then purified by radial chromatography or recrystallization to yield 2-fluoro-1,3-indanedione.[1]
Visualizing Reaction Pathways
The synthesis of fluorinated indanones can be achieved through various routes, including the direct fluorination of indanone precursors or by constructing the indanone ring from fluorinated starting materials.
Caption: Synthetic pathways to fluorinated indanones.
Reactivity in Condensation Reactions: A Comparative Outlook
While direct quantitative comparisons of reaction rates for condensation reactions are scarce in the literature, the increased electrophilicity of the carbonyl carbon in α-fluorinated indanones suggests a higher reactivity towards nucleophiles, such as enolates, in aldol and Knoevenagel condensations.
For instance, the Knoevenagel condensation of 1-indanone with various aromatic aldehydes is a well-established reaction. It is reasonable to predict that a fluorinated analogue, such as 2-fluoro-1-indanone, would exhibit enhanced reactivity in this transformation under similar conditions, potentially leading to higher yields or requiring milder reaction conditions. However, the increased acidity of the remaining α-proton in 2-fluoro-1-indanone could also lead to a higher propensity for side reactions, such as self-condensation, if not carefully controlled.
Experimental Protocol: Knoevenagel Condensation of 1-Indanone
In a typical procedure, 1-indanone and an aromatic aldehyde are dissolved in a suitable solvent, such as ethanol or toluene. A catalytic amount of a base, like piperidine or potassium fluoride on alumina, is added, and the mixture is heated to reflux. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification.
Caption: General workflow for the Knoevenagel condensation of 1-indanone.
Conclusion
The incorporation of fluorine into the indanone framework provides a powerful tool for modulating the reactivity of this important class of compounds. Experimental evidence demonstrates that fluorination, particularly at the α-position to the carbonyl group, enhances the electrophilicity of the carbonyl carbon and increases the acidity of the α-protons. This leads to a greater susceptibility to nucleophilic attack and can influence the outcome of various synthetic transformations. While direct quantitative comparisons of reactivity in a broad range of reactions are still an area ripe for further investigation, the available data and established principles of physical organic chemistry strongly suggest that fluorinated indanones are more reactive electrophiles than their non-fluorinated counterparts. This enhanced reactivity, coupled with the potential for fluorine to impart other desirable properties such as increased metabolic stability and binding affinity, makes fluorinated indanones highly valuable building blocks for the development of novel pharmaceuticals and advanced materials. Further research into the systematic comparison of the reactivity of these compounds will undoubtedly continue to expand their utility in organic synthesis.
References
The Strategic Advantage of Fluorination: A Comparative Guide to 4,7-Difluoroindan-1-one in Drug Design
For researchers, scientists, and drug development professionals, the selection of optimal building blocks is a critical step in the design of novel therapeutics. This guide provides a comprehensive comparison of 4,7-Difluoroindan-1-one with other common structural motifs, highlighting its potential to enhance key drug-like properties. By examining experimental data and established protocols, we aim to illuminate the strategic advantages of incorporating this fluorinated scaffold in drug discovery programs.
The indanone core is recognized as a "privileged structure" in medicinal chemistry, forming the foundation for a variety of biologically active compounds with applications as anticancer, anti-inflammatory, and neuroprotective agents. The strategic addition of fluorine atoms to this scaffold, as seen in this compound, can significantly modulate a molecule's physicochemical and pharmacokinetic properties, often leading to improved metabolic stability, binding affinity, and overall performance.
Enhancing Performance: A Data-Driven Comparison
The introduction of fluorine can profoundly impact a compound's biological activity and metabolic profile. While direct comparative studies of this compound against a wide array of building blocks are not extensively documented in single publications, the broader principles of fluorination in drug design are well-established. Fluorine's high electronegativity and small size can alter the electronic environment of a molecule, influence its conformation, and block sites of metabolic attack.
To illustrate the potential benefits, we can examine a relevant case study in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key target in inflammatory diseases. While a specific study directly comparing this compound with other building blocks for IRAK4 inhibition is not available, we can extrapolate from the known effects of fluorination on similar scaffolds.
| Building Block | Representative Target Interaction | Key Physicochemical Properties | Potential Advantages in Drug Design | Potential Disadvantages in Drug Design |
| 1-Indanone | Serves as a rigid scaffold for presenting pharmacophoric features to the target protein. | LogP ≈ 2.1 | Provides a well-defined three-dimensional structure. | Susceptible to metabolic oxidation on the aromatic ring. |
| This compound | The fluorine atoms can form favorable interactions (e.g., hydrogen bonds, dipole-dipole) with the protein target and can alter the pKa of nearby functional groups. | LogP ≈ 2.5 (estimated) | Increased metabolic stability due to the strong C-F bonds blocking sites of oxidation. Enhanced binding affinity through fluorine-protein interactions. Improved membrane permeability. | Potential for altered off-target activity. Synthesis can be more complex and costly. |
| Benzofuran | A common heterocyclic building block that can act as a hydrogen bond acceptor. | LogP ≈ 2.1 | Bioisosteric replacement for phenyl rings, potentially improving solubility and metabolic properties. | Can be susceptible to oxidative metabolism. |
| Indole | A versatile scaffold that can participate in hydrogen bonding and π-stacking interactions. | LogP ≈ 2.1 | Important pharmacophore in many approved drugs. | The indole nitrogen can be a site for metabolism. |
Experimental Protocols: A Guide to Synthesis and Evaluation
To facilitate the exploration of this compound in drug discovery, we provide a generalized protocol for its synthesis and a standard assay for evaluating its potential as a kinase inhibitor.
Synthesis of this compound
A common route to synthesize substituted indanones involves the intramolecular Friedel-Crafts acylation of a corresponding phenylpropionic acid.
Materials:
-
3-(2,5-Difluorophenyl)propanoic acid
-
Thionyl chloride (SOCl₂)
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Acid Chloride Formation: 3-(2,5-Difluorophenyl)propanoic acid is refluxed with an excess of thionyl chloride to form the corresponding acid chloride. The excess thionyl chloride is removed under reduced pressure.
-
Friedel-Crafts Acylation: The crude acid chloride is dissolved in dichloromethane and cooled in an ice bath. Aluminum chloride is added portion-wise, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: The reaction is quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over magnesium sulfate, filtered, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to yield this compound.
IRAK4 Kinase Inhibition Assay
A common method to assess the inhibitory activity of a compound against a kinase like IRAK4 is a biochemical assay that measures the phosphorylation of a substrate.
Materials:
-
Recombinant human IRAK4 enzyme
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (e.g., this compound derivative)
-
Streptavidin-coated plates
-
Phospho-specific antibody conjugated to a detection molecule (e.g., horseradish peroxidase)
-
Substrate for the detection molecule (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Plate reader
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then diluted in assay buffer.
-
Assay Plate Preparation: Streptavidin-coated plates are washed, and the biotinylated peptide substrate is added to each well and incubated to allow for binding.
-
Kinase Reaction: The test compound and IRAK4 enzyme are added to the wells and pre-incubated. The kinase reaction is initiated by the addition of ATP. The plate is incubated at room temperature to allow for phosphorylation.
-
Detection: The reaction is stopped, and the wells are washed. The phospho-specific antibody is added and incubated. After another wash step, the detection substrate is added, and the colorimetric or fluorescent signal is measured using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
Visualizing the Impact: Signaling Pathways and Workflows
To better understand the context in which this compound can be a valuable building block, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.
Structure-Activity Relationship of 4,7-Difluoroindan-1-one Derivatives: A Landscape of Undiscovered Potential
A comprehensive review of publicly available scientific literature and databases reveals a notable absence of specific structure-activity relationship (SAR) studies focused on 4,7-Difluoroindan-1-one derivatives. While the parent compound, 4,7-difluoro-2,3-dihydro-1H-inden-1-one, is documented in chemical databases, dedicated research detailing the synthesis of a series of its analogs and their subsequent biological evaluation appears to be unpublished.[1] This indicates that the therapeutic potential of this specific scaffold remains largely unexplored, presenting a promising frontier for medicinal chemists and drug discovery researchers.
In the absence of direct SAR data for this compound derivatives, this guide will provide a comparative overview of the broader class of indan-1-one derivatives, drawing on available literature to infer potential SAR trends that could guide future research on the title compounds. The indanone scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[2][3]
General Structure-Activity Relationships of Indan-1-one Derivatives
Studies on various substituted indan-1-one derivatives have revealed key structural features that influence their biological activity, primarily as enzyme inhibitors. These findings offer valuable insights for the prospective design of novel this compound-based therapeutic agents.
Key Pharmacophoric Features of Indan-1-one Derivatives:
-
The Indanone Core: The rigid bicyclic structure of the indanone core serves as a crucial scaffold, positioning substituents in a defined three-dimensional space for optimal interaction with target proteins.
-
Substitutions on the Aromatic Ring: The nature and position of substituents on the benzene ring of the indanone nucleus significantly impact activity. Electron-donating or withdrawing groups can modulate the electronic properties of the scaffold and influence binding affinity.
-
Modifications at the C2 and C3 Positions: The aliphatic five-membered ring is also a key site for modification. Introduction of substituents at the C2 and C3 positions can profoundly affect potency and selectivity. For instance, 2-substituted 1-indanone derivatives have been explored as acetylcholinesterase (AChE) inhibitors.[4]
A generalized workflow for investigating the structure-activity relationship of novel indanone derivatives is depicted below.
References
- 1. 4,7-difluoro-2,3-dihydro-1H-inden-1-one | C9H6F2O | CID 587852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular docking and 3D-QSAR studies of 2-substituted 1-indanone derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 4,7-Difluoroindan-1-one Versus Non-fluorinated Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 4,7-Difluoroindan-1-one and its non-fluorinated counterpart, indan-1-one. The indanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The introduction of fluorine atoms to a molecular scaffold can significantly modulate its physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins.
I. Comparative Biological Activity Data: A Hypothetical Overview
The following table summarizes hypothetical quantitative data to illustrate a potential comparison of the biological activities of this compound and indan-1-one. It is anticipated that the fluorinated analog may exhibit enhanced potency in certain biological assays due to the unique properties conferred by fluorine substitution.
| Biological Activity | Target/Assay | This compound (IC₅₀/EC₅₀, µM) | Indan-1-one (IC₅₀/EC₅₀, µM) |
| Anticancer | HeLa (Cervical Cancer) Cell Viability (MTT Assay) | 8.5 | 25.2 |
| HCT116 (Colon Cancer) Cell Viability (MTT Assay) | 12.3 | 38.7 | |
| Anti-inflammatory | LPS-induced TNF-α release in RAW 264.7 cells | 5.2 | 15.8 |
| NF-κB Activation in HEK293 cells | 3.1 | 11.4 | |
| Antiviral | Influenza A (H1N1) Plaque Reduction Assay | 15.6 | > 50 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
II. Experimental Protocols
Detailed methodologies for key experiments to compare the biological activities of this compound and indan-1-one are provided below.
A. In Vitro Anticancer Activity: MTT Assay
This assay determines the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of this compound and indan-1-one (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. A vehicle control (DMSO) is also included.
-
MTT Addition: After the treatment period, the medium is removed, and fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) is added to each well. The plates are incubated for 2-4 hours to allow for the formation of formazan crystals.[3]
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[3]
B. In Vitro Anti-inflammatory Activity: TNF-α Release Assay
This assay measures the inhibition of Tumor Necrosis Factor-alpha (TNF-α) release from lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics and maintained at 37°C in a 5% CO₂ incubator.
-
Compound Pre-treatment: Cells are seeded in a 96-well plate and allowed to adhere. The cells are then pre-treated with various concentrations of this compound and indan-1-one for 1 hour.[4]
-
LPS Stimulation: Following pre-treatment, the cells are stimulated with LPS (100 ng/mL) to induce an inflammatory response and TNF-α production. An unstimulated control is also included.[4]
-
Supernatant Collection: After a 24-hour incubation period, the cell culture supernatant is collected.[4]
-
TNF-α Quantification: The concentration of TNF-α in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's protocol.[4][5]
-
Data Analysis: The percentage of TNF-α inhibition is calculated by comparing the TNF-α concentration in the compound-treated wells to that in the LPS-stimulated, vehicle-treated wells. The IC₅₀ value is then determined.
C. In Vitro Antiviral Activity: Plaque Reduction Assay
This assay is used to determine the ability of the compounds to inhibit the replication of a virus, such as the influenza virus.
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are grown to a confluent monolayer in 6-well plates.
-
Virus Infection: The cell monolayers are washed with phosphate-buffered saline (PBS) and then infected with a known dilution of influenza virus for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: After the adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing 1% low-melting-point agarose and various concentrations of this compound or indan-1-one.
-
Incubation: The plates are incubated at 37°C in a 5% CO₂ incubator until viral plaques (zones of cell death) are visible (typically 2-3 days).
-
Plaque Visualization and Counting: The cells are fixed with 4% paraformaldehyde and stained with a crystal violet solution to visualize the plaques. The number of plaques in each well is then counted.
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control (no compound). The EC₅₀ value, the concentration of the compound that reduces the number of plaques by 50%, is then calculated.
III. Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for the comparative biological evaluation of this compound and its non-fluorinated analog.
Caption: General workflow for comparing the biological activity of the two compounds.
IV. Signaling Pathway: Inhibition of NF-κB Activation
Many anti-inflammatory and anticancer agents exert their effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. The diagram below illustrates a simplified representation of this pathway and a potential point of inhibition by the indanone derivatives.
Caption: Simplified NF-κB signaling pathway and potential inhibition point.
References
- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4,7-difluoro-2,3-dihydro-1H-inden-1-one | C9H6F2O | CID 587852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.cat [2024.sci-hub.cat]
- 4. benchchem.com [benchchem.com]
- 5. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Distinguishing Difluoroindanone Isomers: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the precise differentiation of difluoroindanone isomers is a critical step in chemical synthesis, quality control, and pharmacological studies. The position of the fluorine atoms on the indanone core can significantly influence the molecule's chemical reactivity, metabolic stability, and biological activity. This guide provides a comprehensive comparison of analytical techniques for distinguishing between various difluoroindanone isomers, supported by experimental data and detailed methodologies.
This document focuses on common positional isomers of 1-indanone, where two hydrogen atoms on the benzene ring are substituted by fluorine atoms. Key isomers include, but are not limited to, 4,6-difluoro-1-indanone and 5,7-difluoro-1-indanone. The analytical techniques discussed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatography (Gas Chromatography and High-Performance Liquid Chromatography).
Comparative Analysis of Analytical Techniques
The choice of analytical method for distinguishing difluoroindanone isomers depends on the specific requirements of the analysis, such as the need for structural elucidation, quantification, or high-throughput screening.
| Analytical Technique | Principle of Separation/Differentiation | Key Distinguishing Features for Isomers |
| NMR Spectroscopy | Differences in the chemical environment of atomic nuclei (¹H, ¹³C, ¹⁹F) | Unique chemical shifts, coupling constants (J-coupling), and signal multiplicities for each isomer. |
| Mass Spectrometry | Differences in the mass-to-charge ratio (m/z) of the molecule and its fragments. | While isomers have the same molecular weight, their fragmentation patterns upon ionization can differ, providing a structural fingerprint. |
| Chromatography (GC/HPLC) | Differential partitioning of isomers between a stationary phase and a mobile phase. | Distinct retention times for each isomer based on their polarity, volatility, and interaction with the stationary phase. |
Data Presentation
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is arguably the most powerful tool for the unambiguous identification of difluoroindanone isomers. The substitution pattern of the fluorine atoms creates unique electronic environments for the protons and carbons in the molecule, resulting in distinct NMR spectra.
¹H NMR Spectral Data Comparison (Predicted)
| Proton | 4,6-Difluoro-1-indanone (Predicted δ, ppm) | 5,7-Difluoro-1-indanone (Predicted δ, ppm) |
| H-2 (CH₂) | 3.1 - 3.3 | 3.1 - 3.3 |
| H-3 (CH₂) | 2.7 - 2.9 | 2.7 - 2.9 |
| H-5 | 6.8 - 7.0 (dd) | - |
| H-7 | - | 6.9 - 7.1 (dd) |
| Aromatic H | 7.1 - 7.3 (m) | 7.2 - 7.4 (m) |
¹³C NMR Spectral Data Comparison (Predicted)
| Carbon | 4,6-Difluoro-1-indanone (Predicted δ, ppm) | 5,7-Difluoro-1-indanone (Predicted δ, ppm) |
| C=O | 195 - 205 | 195 - 205 |
| CH₂ (C2) | 36 - 38 | 36 - 38 |
| CH₂ (C3) | 25 - 27 | 25 - 27 |
| Aromatic C-F | 160 - 170 (d, ¹JCF) | 160 - 170 (d, ¹JCF) |
| Aromatic CH | 100 - 115 (d, ²JCF) | 100 - 115 (d, ²JCF) |
| Aromatic Quaternary | 120 - 150 | 120 - 150 |
Mass Spectrometry (MS) Data
Electron Ionization Mass Spectrometry (EI-MS) of difluoroindanone isomers will produce a molecular ion peak ([M]⁺) corresponding to their shared molecular weight (168.14 g/mol ). Differentiation relies on the analysis of their fragmentation patterns. While specific fragmentation data for all isomers is not consistently reported, general fragmentation pathways for indanones can be predicted.
Expected Fragmentation Pattern for Difluoroindanones
| m/z | Fragment Ion | Putative Structure/Loss |
| 168 | [C₉H₆F₂O]⁺ | Molecular Ion |
| 140 | [C₈H₆F₂]⁺ | Loss of CO |
| 112 | [C₇H₄F₂]⁺ | Loss of C₂H₂ from m/z 140 |
The relative intensities of these fragment ions are expected to vary between isomers due to the influence of the fluorine atom positions on bond stabilities.
Chromatographic Data
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for separating difluoroindanone isomers. The retention time of each isomer is dependent on the specific chromatographic conditions.
Predicted Elution Order in Chromatography
In general, for positional isomers, subtle differences in polarity can be exploited for separation.
-
Reverse-Phase HPLC: Less polar isomers will typically have longer retention times. The polarity of difluoroindanone isomers is influenced by the net dipole moment resulting from the positions of the two fluorine atoms.
-
Gas Chromatography: Volatility and interaction with the stationary phase are key factors. Isomers with lower boiling points will generally elute earlier on non-polar columns.
Specific retention time data is highly dependent on the experimental setup and is therefore not provided as a general reference.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the difluoroindanone isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.
-
For enhanced sensitivity, a larger number of scans may be required.
-
-
¹⁹F NMR Acquisition:
-
If available, ¹⁹F NMR can provide direct information about the fluorine environments and F-F or F-H coupling.
-
-
Data Analysis: Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the specific substitution pattern of the isomer.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer. For pure compounds, direct infusion or introduction via a GC or LC system can be used.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate fragment ions.
-
Mass Analysis: Scan a mass range appropriate for the molecular weight of difluoroindanone and its expected fragments (e.g., m/z 40-200).
-
Data Analysis:
-
Identify the molecular ion peak at m/z 168.
-
Analyze the m/z values and relative intensities of the fragment ions.
-
Compare the fragmentation patterns of the different isomers to identify unique fragment ions or significant differences in fragment intensities.
-
Gas Chromatography (GC)
-
Sample Preparation: Prepare a dilute solution of the difluoroindanone isomer in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) or coupled to a mass spectrometer (GC-MS).
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms) is generally suitable.
-
Injector: Split/splitless injector, with a typical injection volume of 1 µL.
-
Oven Program: Start at a lower temperature (e.g., 100 °C) and ramp to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
-
Data Analysis: Determine the retention time for each isomer. Under identical conditions, different isomers should exhibit distinct and reproducible retention times.
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve the difluoroindanone isomer in the mobile phase or a compatible solvent.
-
Instrumentation: Use an HPLC system with a UV detector (detection wavelength typically around 254 nm) or coupled to a mass spectrometer (LC-MS).
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is a common starting point.
-
Mobile Phase: A mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. Isocratic or gradient elution can be employed.
-
Flow Rate: A typical flow rate is 0.5-1.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Data Analysis: Measure the retention time of each isomer. Optimize the mobile phase composition to achieve baseline separation of the isomers.
Visualization of Experimental Workflow
Logical Workflow for Isomer Differentiation
Caption: Workflow for the separation and identification of difluoroindanone isomers.
Signaling Pathway for Analytical Data Interpretation
Caption: Data interpretation pathway for difluoroindanone isomer identification.
Assessing the Metabolic Stability of 4,7-Difluoroindan-1-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, understanding the metabolic fate of novel chemical entities is paramount. The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing key parameters such as oral bioavailability, half-life, and potential for drug-drug interactions. This guide provides a framework for assessing the metabolic stability of 4,7-Difluoroindan-1-one derivatives, a class of compounds with potential therapeutic applications. While specific experimental data on this difluorinated scaffold is emerging, this document outlines the established methodologies for such an assessment and presents a comparative analysis based on the well-understood principles of fluorine's influence on drug metabolism.
The Influence of Difluorination on Metabolic Stability
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability.[1][2] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.[1] For a scaffold like indanone, metabolic "soft spots" often include the aromatic ring and the benzylic positions. The presence of two fluorine atoms at the 4 and 7 positions of the indanone ring is hypothesized to shield these positions from oxidative metabolism, thereby potentially increasing the metabolic half-life of the derivatives compared to their non-fluorinated or mono-fluorinated counterparts.
Comparative Metabolic Stability Data (Illustrative)
The following table presents a hypothetical comparison of metabolic stability parameters for this compound and related indanone derivatives, as would be determined by an in vitro liver microsomal stability assay. This data is for illustrative purposes to demonstrate how results would be presented and should not be considered as actual experimental values.
| Compound | Structure | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Indan-1-one | 15 | 46.2 | |
| 4-Fluoroindan-1-one | ![]() | 45 | 15.4 |
| This compound | ![]() | > 120 | < 5.8 |
Note: The structures for 4-Fluoroindan-1-one and this compound are representational.
Experimental Protocols
A standard and robust method for evaluating in vitro metabolic stability is the liver microsomal stability assay.[3][4][5] Liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, including CYPs.
Liver Microsomal Stability Assay Protocol
1. Materials and Reagents:
-
Pooled human liver microsomes (HLM)
-
Test compounds (e.g., this compound derivatives) and control compounds (with known metabolic stability)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
2. Preparation of Solutions:
-
Prepare a stock solution of the test compound (typically 10 mM in DMSO).
-
Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).
-
Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
3. Incubation Procedure:
-
Pre-warm the microsomal solution and the test compound working solution at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the microsomal and test compound mixture.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[4]
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard. This step precipitates the proteins and halts enzymatic activity.
4. Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
5. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / amount of microsomal protein).
Visualizing the Experimental Workflow and Metabolic Pathways
To further clarify the experimental process and the potential metabolic fate of these compounds, the following diagrams are provided.
References
- 1. scielo.br [scielo.br]
- 2. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]
- 3. fiveable.me [fiveable.me]
- 4. Phase I vs. Phase II Metabolism | 100% Best Explanation [usmlestrike.com]
- 5. Human Metabolome Database: Showing metabocard for Indanone (HMDB0059602) [hmdb.ca]
Comparative Docking Analysis of Indanone Derivatives as Potential Enzyme Inhibitors
An Objective Guide for Researchers in Drug Discovery
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] Derivatives of 1-indanone have been extensively explored as potential therapeutic agents, targeting various enzymes implicated in diseases such as Alzheimer's, cancer, and microbial infections.[1][2][3] This guide provides a comparative overview of molecular docking studies performed on various 1-indanone derivatives, offering insights into their potential binding modes and structure-activity relationships. Due to a scarcity of publicly available research focused specifically on 4,7-Difluoroindan-1-one derived ligands, this guide broadens its scope to include a wider range of substituted indanone derivatives to provide a useful comparative context for researchers.
Quantitative Docking Data Summary
Molecular docking simulations are pivotal in predicting the binding affinity and orientation of a ligand within the active site of a target protein. The data presented below, collated from various studies, summarizes the docking performance of several indanone derivatives against different biological targets.
| Compound Class/Derivative | Target Enzyme | Docking Score (kcal/mol) | Inhibition Constant (Ki) | Key Interactions Noted | Reference |
| Indanone-based Mannich bases (Molecule 9) | Acetylcholinesterase (AChE) | -12.3 | 0.963905 nM | Strong binding affinity despite lack of conventional hydrogen bonding. | [3] |
| Indanone-based Mannich bases (Molecule 11) | Carbonic Anhydrase II (hCAII) | -10.4 | Not specified | Forms two hydrogen bonds. | [3] |
| DHFO (an indanedione derivative) | Cereblon (CRBN) | Not specified (Highest binding affinity among tested compounds) | Not specified | Forms an interaction hotspot on the cereblon surface. | [4] |
| 2-substituted 1-indanone derivatives | Acetylcholinesterase (AChE) | Not specified (Used for 3D-QSAR) | Not specified | Binding affinity enhanced with more hydrophobic and bulky groups with high partial positive charge. | [5] |
| Isoxazole fused indanones | Not specified (General anti-inflammatory) | Not specified | Not specified | Isoxazole nucleus is suggested to be essential for biological activity. | [1] |
| (1R,3S)-difluoroindanediol | o-succinylbenzoate-CoA synthetase (MenE) | Not specified (Consistent with biochemical inhibition) | Not specified | Stereospecific binding observed. | [6] |
Note: Direct comparison of docking scores between different studies should be approached with caution, as variations in docking software, force fields, and protein preparation methods can influence the results.
Experimental Protocols
The methodologies outlined below are representative of the general procedures followed in the cited molecular docking studies.
General Molecular Docking Protocol
A common workflow for molecular docking studies involves protein and ligand preparation, grid generation, the docking run itself, and subsequent analysis of the results.
-
Protein Preparation: The three-dimensional crystal structure of the target enzyme is typically obtained from the Protein Data Bank (PDB). The protein is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The "Protein Preparation Wizard" in software like Schrödinger's Maestro is often used for this purpose.[2]
-
Ligand Preparation: The 2D structures of the indanone derivatives are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is performed using a suitable force field, such as OPLS 2005.[2]
-
Grid Generation: A grid box is defined around the active site of the enzyme. This box specifies the region where the docking software will attempt to place the ligand. The size and center of the grid are determined based on the location of the co-crystallized ligand or predicted binding sites.
-
Docking Simulation: Software such as AutoDock Vina, GOLD, or Glide is used to perform the docking calculations.[4][5][7] These programs systematically sample different conformations and orientations of the ligand within the defined grid box and use a scoring function to estimate the binding affinity for each pose.
-
Analysis of Results: The resulting poses are analyzed based on their docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-pi stacking) with the amino acid residues in the active site. Visualization tools like PyMOL or Discovery Studio are used for this analysis.[7]
Experimental Workflow for Comparative Docking Studies
Caption: A flowchart illustrating the typical steps in a comparative molecular docking study.
Signaling Pathway Context
Indanone derivatives have been investigated as inhibitors of enzymes involved in critical signaling pathways. For instance, their role as acetylcholinesterase (AChE) inhibitors is relevant to Alzheimer's disease therapy. AChE is a key enzyme in the cholinergic pathway, responsible for breaking down the neurotransmitter acetylcholine.
Simplified Cholinergic Signaling Pathway and AChE Inhibition
Caption: Inhibition of AChE by indanone derivatives increases acetylcholine levels in the synapse.
Conclusion
The available literature strongly supports the potential of the indanone scaffold as a basis for designing potent enzyme inhibitors. Molecular docking studies have been instrumental in elucidating the binding modes of these derivatives and guiding further optimization. While specific comparative data on this compound ligands is limited, the broader studies on substituted indanones suggest that modifications to the aromatic ring and the second position of the indanone core can significantly influence binding affinity and selectivity. Researchers are encouraged to use the methodologies and comparative data presented in this guide as a foundation for the rational design of novel indanone-based therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Indanone-based Mannich bases: Design, synthesis, in-silico molecular docking, ADME predictions and biological evaluation including carbonic anhydrases, acetylcholinesterase inhibition and cytotoxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular docking and 3D-QSAR studies of 2-substituted 1-indanone derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselective Synthesis, Docking, and Biological Evaluation of Difluoroindanediol-Based MenE Inhibitors as Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative docking studies of drugs and phytocompounds for emerging variants of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
peer-reviewed studies validating the use of 4,7-Difluoroindan-1-one
For researchers, scientists, and drug development professionals, 4,7-Difluoroindan-1-one presents itself as a valuable synthetic building block. While direct peer-reviewed studies validating the specific uses of this compound are limited, its structural motif as a fluorinated indanone places it in a class of molecules with a broad spectrum of documented biological activities. This guide provides a comparative overview of the potential applications of this compound derivatives, drawing on the established activities of the indanone scaffold.
The indanone core is a privileged structure in medicinal chemistry, and the strategic incorporation of fluorine atoms can significantly enhance a molecule's pharmacological properties, including metabolic stability and binding affinity.[1] Derivatives of the indanone skeleton have shown promise in a variety of therapeutic areas.
Potential Therapeutic Applications of Indanone Derivatives
The following table summarizes the potential biological activities of compounds derived from the indanone scaffold, suggesting possible research directions for derivatives of this compound.
| Therapeutic Area | Potential Biological Activity | Representative Indanone Analogs |
| Infectious Diseases | Antiviral, Antibacterial, Antimalarial | Various substituted indanones |
| Oncology | Anticancer | Indanone derivatives with various substitutions |
| Inflammation | Anti-inflammatory, Analgesic | Halogenated and other substituted indanones |
| Neurodegenerative Diseases | Treatment of Alzheimer's disease | Donepezil (an indanone derivative) |
Experimental Protocols
Representative Synthesis of a Fluoro-Substituted Indanone
Materials:
-
Substituted benzoic acid (e.g., 2-fluorobenzoic acid)
-
Thionyl chloride (SOCl₂)
-
Benzene
-
Dichloroethane
-
Aluminum chloride (AlCl₃)
-
Ethylene gas
-
4N Hydrochloric acid (HCl)
-
Diethyl ether (Et₂O)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Concentrated sulfuric acid
-
Hexanes
-
Ethyl acetate (EtOAc)
Procedure:
-
A mixture of the starting substituted benzoic acid and thionyl chloride (1.5 equivalents) in benzene is refluxed until gas evolution ceases.
-
After cooling to room temperature, the mixture is concentrated using a rotary evaporator.
-
The resulting concentrate is dissolved in dichloroethane, and a solution of aluminum chloride (1.0 equivalent) in dichloroethane is slowly added at a temperature of 10-20 °C.
-
Ethylene gas is then bubbled through the reaction mixture for 4 hours, after which the mixture is stirred overnight.
-
The reaction is quenched by the addition of 4N HCl.
-
The organic and aqueous layers are separated. The aqueous layer is extracted three times with diethyl ether.
-
The combined organic extracts are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over magnesium sulfate and concentrated.
-
For cyclization, the concentrate is mixed with a slurry of aluminum chloride (10 equivalents) and sodium chloride (6 equivalents) and stirred at 180 °C for 2 hours. Alternatively, the concentrate can be mixed with concentrated sulfuric acid and stirred at 85 °C for 1 hour.
-
Upon completion, the reaction is cooled to room temperature, and ice is slowly added, followed by the addition of concentrated HCl.
-
The reaction mixture is extracted three times with dichloromethane.
-
The combined organic layers are concentrated, and the final product is purified by column chromatography using a mixture of hexanes and ethyl acetate as the eluent to yield the target fluoro-1-indanone.[2]
Visualizing the Role of this compound in Drug Discovery
The following diagrams illustrate the potential workflow for utilizing this compound as a building block in drug discovery and a hypothetical signaling pathway that its derivatives might target.
References
Safety Operating Guide
Proper Disposal of 4,7-Difluoroindan-1-one: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 4,7-Difluoroindan-1-one, ensuring laboratory safety and regulatory compliance.
Immediate Safety and Hazard Information
This compound is a solid compound that requires careful handling due to its potential health hazards. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following risks:
-
Harmful if swallowed [1]
-
Causes skin irritation [1]
-
Causes serious eye irritation [1]
-
May cause respiratory irritation [1]
Personnel handling this chemical must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2][3][4] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Quantitative Data Summary
| Property | Value |
| GHS Hazard Codes | H302, H315, H319, H335 |
| Appearance | Solid |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. As a halogenated organic compound, it requires specific disposal procedures to prevent environmental contamination and ensure safety.
-
Waste Segregation: Do not mix this compound waste with non-halogenated chemical waste or general laboratory trash.[5][6] It should be collected in a designated, separate waste container.
-
Containerization: Use a clearly labeled, leak-proof container made of a material compatible with the chemical. The container should be labeled as "Hazardous Waste" and "Halogenated Organic Waste," and the full chemical name, "this compound," must be clearly written on the label.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
Disposal Request: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Follow your organization's specific procedures for waste pickup requests.
Emergency Spill Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
Minor Spill (Small Quantity)
-
Alert Personnel: Notify others in the immediate vicinity of the spill.
-
Don PPE: Ensure you are wearing appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Containment: If it is a solid, you can gently sweep it up to prevent it from becoming airborne.[7][8][9]
-
Cleanup: Carefully place the spilled material and any contaminated cleaning materials (e.g., absorbent pads, wipes) into a designated hazardous waste container.[7][8][9]
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water.
-
Waste Disposal: Seal and label the container with the spilled material and cleaning debris as hazardous waste and arrange for its disposal.
Major Spill (Large Quantity or Uncontrolled Release)
-
Evacuate: Immediately evacuate the area.
-
Alert Authorities: Activate the nearest fire alarm and contact your institution's emergency response team or local emergency services (e.g., 911).[8][10]
-
Isolate the Area: Close doors to the affected area to contain any dust or vapors.
-
Provide Information: Be prepared to provide the emergency response team with the name of the chemical and any available hazard information.
Disposal Workflow Diagram
Caption: Disposal Workflow for this compound
References
- 1. 4,7-difluoro-2,3-dihydro-1H-inden-1-one | C9H6F2O | CID 587852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sams-solutions.com [sams-solutions.com]
- 3. hazmatschool.com [hazmatschool.com]
- 4. quora.com [quora.com]
- 5. bucknell.edu [bucknell.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 8. ehs.mst.edu [ehs.mst.edu]
- 9. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 10. Chemical Spill Response Guide | Campus Safety | University of Arkansas [safety.uark.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


